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Foundational

Phenyl(quinolin-2-ylsulfanyl)acetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Potential Applications of Phenyl(quinolin-2-ylsulfanyl)acetic acid This guide provides a comprehensive technical overview of Phenyl(quinolin-2-ylsulfanyl)acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Potential Applications of Phenyl(quinolin-2-ylsulfanyl)acetic acid

This guide provides a comprehensive technical overview of Phenyl(quinolin-2-ylsulfanyl)acetic acid, a molecule of significant interest within the quinoline class of heterocyclic compounds. Drawing upon established principles of medicinal chemistry and extrapolating from data on structurally related analogues, this document is intended for researchers, scientists, and professionals in drug development. It will delve into the physicochemical properties, a proposed synthetic route, analytical characterization, potential pharmacological relevance, and essential safety protocols.

Introduction to Phenyl(quinolin-2-ylsulfanyl)acetic acid

Phenyl(quinolin-2-ylsulfanyl)acetic acid belongs to the vast family of quinoline derivatives, which are a cornerstone in medicinal chemistry. The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4]

The structure of Phenyl(quinolin-2-ylsulfanyl)acetic acid incorporates three key pharmacophoric features: the quinoline ring system, a flexible acetic acid side chain linked by a thioether bond, and a phenyl group. This combination of an aromatic heterocycle, a carboxylic acid group (a potential hydrogen bond donor and acceptor), and a lipophilic phenyl ring suggests a high potential for interaction with biological targets.

Physicochemical Properties

While specific experimental data for Phenyl(quinolin-2-ylsulfanyl)acetic acid is not extensively documented in publicly available literature, we can infer its key physicochemical properties based on its structure and data from its constituent moieties and related compounds.

PropertyValue / Predicted BehaviorSource / Rationale
CAS Number 66102-80-5[5]
Molecular Formula C₁₇H₁₃NO₂S[5]
Molecular Weight 295.4 g/mol [5]
Appearance Likely a solid at room temperature.Based on the high molecular weight and aromatic nature. Phenylacetic acid is a solid.[6]
Melting Point Predicted to be in the range of 150-200 °C.Analogy with related quinolinylsulfanyl acetic acid derivatives.[7][8]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.The quinoline moiety is sparingly soluble in cold water.[1][3][9] The carboxylic acid group may confer slight aqueous solubility, especially at basic pH.
pKa Estimated to be around 3.5 - 4.5.The carboxylic acid proton is the most acidic. Phenylacetic acid has a pKa of ~4.3. The electron-withdrawing nature of the quinoline ring may slightly lower this value.
Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing agents and light over extended periods.Quinoline itself can darken with age and exposure to light.[1]

Synthesis and Characterization

A logical and established method for the synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid is through the nucleophilic substitution reaction between 2-mercaptoquinoline (quinoline-2-thiol) and a suitable 2-phenyl-2-haloacetic acid derivative (e.g., 2-bromo-2-phenylacetic acid).

Proposed Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 Quinoline-2-thiol Reaction S-Alkylation Reactant1->Reaction Reactant2 2-Bromo-2-phenylacetic acid Reactant2->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product Phenyl(quinolin-2-ylsulfanyl)acetic acid Reaction->Product

Caption: Proposed synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid.

Experimental Protocol: Synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety procedures.

  • Preparation of the Thiolate Anion: To a solution of quinoline-2-thiol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Mixture: Stir the resulting mixture at room temperature for 30-60 minutes to ensure the complete formation of the thiolate anion.

  • Addition of Electrophile: Slowly add a solution of 2-bromo-2-phenylacetic acid (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

  • Isolation: The precipitated solid product can be collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Phenyl(quinolin-2-ylsulfanyl)acetic acid.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, a singlet for the methine proton of the acetic acid moiety, and a broad singlet for the carboxylic acid proton. The chemical shifts would be indicative of the electronic environment of each proton.[7][10][11]

    • ¹³C NMR: Would display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, and the carbons of the two aromatic systems.[10][11]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretch would be expected.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.4 g/mol ).[5]

Potential Biological and Pharmacological Profile

The quinoline nucleus is a well-established pharmacophore with a broad spectrum of pharmacological activities.[3][4] The incorporation of the phenylacetic acid moiety via a thioether linkage can modulate these activities and introduce new ones.

Potential Therapeutic Applications:
  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic properties against various cancer cell lines.[3][12] Some act as DNA intercalating agents or inhibitors of topoisomerase II.[3] The synthesized compound could be screened for its antiproliferative effects.

  • Antibacterial Activity: The quinoline scaffold is central to several antibacterial agents.[13] The target molecule could be evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2][3]

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.

Potential Signaling Pathway Modulation Diagram

SignalingPathways cluster_cellular_processes Potential Cellular Targets & Pathways cluster_outcomes Potential Biological Outcomes Molecule Phenyl(quinolin-2-ylsulfanyl)acetic acid Topoisomerase Topoisomerase II Molecule->Topoisomerase Inhibition HDAC Histone Deacetylases (HDACs) Molecule->HDAC Inhibition Kinases Protein Kinases Molecule->Kinases Modulation BacterialEnzymes Bacterial Enzymes (e.g., Topoisomerase IV) Molecule->BacterialEnzymes Inhibition DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Affects Gene_Expression Gene Expression HDAC->Gene_Expression Affects Cell_Signaling Cell Signaling & Proliferation Kinases->Cell_Signaling Affects Bacterial_Growth Bacterial Proliferation BacterialEnzymes->Bacterial_Growth Affects Anticancer Anticancer Effect DNA_Replication->Anticancer Gene_Expression->Anticancer Cell_Signaling->Anticancer Anti_inflammatory Anti-inflammatory Effect Cell_Signaling->Anti_inflammatory Antibacterial Antibacterial Effect Bacterial_Growth->Antibacterial

Caption: Potential mechanisms of action for quinoline derivatives.

Safety and Handling

As with any research chemical, Phenyl(quinolin-2-ylsulfanyl)acetic acid should be handled with appropriate care. The following safety precautions are recommended based on data for related compounds like quinoline and phenylacetic acid.[6][14][15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[14][15] Avoid contact with skin and eyes.[6][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

  • ChemSrc. (n.d.). Phenyl(quinolin-2-ylsulfanyl)acetic acid | CAS#:66102-80-5. Retrieved from [Link]

  • Dave, R., & Sahu, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371-19391. [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • PubChem. (n.d.). Phenacyl 2-quinolin-8-ylsulfanylacetate. Retrieved from [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., Zyryanov, G. V., & Abdel-Rahman, A. A.-H. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34166–34176. [Link]

  • Ahamed, L. S., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • PubChem. (n.d.). 2-Phenyl-2-(phenylsulfanyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2018, November 1). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A.-H. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(17), 17294–17304. [Link]

  • El-Sayed, W. A., Ali, O. M., & Abdel-Rahman, A. A.-H. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(17), 17294–17304. [Link]

  • Regulatory Mechanisms in Biosystems. (2022, July 11). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Retrieved from [Link]

  • NextSDS. (n.d.). (6-CHLORO-4-METHYL-QUINOLIN-2-YLSULFANYL)-ACETIC ACID. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., Zyryanov, G. V., & Abdel-Rahman, A. A.-H. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34166–34176. [Link]

  • CPAChem. (2023, May 17). Safety data sheet - Phenylacetic acid. Retrieved from [Link]

  • ResearchGate. (2019, October 30). (PDF) Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Phenyl-2-(phenylsulfanyl)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2022, September 15). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. Retrieved from [Link]

  • Semantic Scholar. (2022, September 15). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. Retrieved from [Link]

  • PubMed. (2006, October 19). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Retrieved from [Link]

  • SpectraBase. (n.d.). [[5-(2-Phenylquinolin-4-yl)-4H-[1][5][16]triazol-3-ylsulfanyl]acetic acid - Optional[MS (GC)] - Spectrum. Retrieved from https://spectrabase.com/spectrum/5tIAOe7kYoP

  • IJRSI. (2025, September 25). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Molecules. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • NextSDS. (n.d.). (QUINOLIN-2-YLSULFANYL)-ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Exploratory

The Biological Versatility of Phenyl(quinolin-2-ylsulfanyl)acetic Acid: A Technical Guide for Drug Discovery

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in the landscape of medicinal chemistry. Its inherent structural features and the capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents. This guide delves into the scientific intrigue surrounding a specific, yet broadly representative member of this class: Phenyl(quinolin-2-ylsulfanyl)acetic acid. While direct and exhaustive research on this exact molecule is emerging, this document serves as an in-depth technical exploration of its synthesis, and its potential and demonstrated biological activities, drawing from robust evidence on closely related analogues. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical methodologies for exploring the therapeutic promise of this chemical entity.

Synthesis and Chemical Profile

The synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid and its derivatives is a critical first step in their biological evaluation. The core structure is typically assembled through the nucleophilic substitution of a leaving group on the quinoline ring with a sulfur nucleophile.

General Synthesis Pathway

A common and efficient route to (quinolin-2-ylsulfanyl)acetic acid derivatives involves the reaction of a 2-chloroquinoline precursor with a thiol-containing reagent.

Experimental Protocol: Synthesis of (Quinolin-2-ylsulfanyl)acetic Acid Derivatives

  • Step 1: Preparation of 2-Chloroquinoline. This starting material can be synthesized from the corresponding quinolin-2-one through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 2: Thiolation. The 2-chloroquinoline is then reacted with a thiol, such as thioglycolic acid, in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like ethanol or DMF. The base deprotonates the thiol, forming a thiolate anion which then acts as a nucleophile, displacing the chloride at the 2-position of the quinoline ring.

  • Step 3: Introduction of the Phenyl Group. To obtain the specific title compound, 2-chloro-alpha-phenylacetic acid can be reacted with quinoline-2-thione in the presence of a base.

  • Step 4: Purification. The crude product is typically purified by recrystallization from an appropriate solvent or by column chromatography.

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic Acid Quinolinone Quinolin-2-one Chloroquinoline 2-Chloroquinoline Quinolinone->Chloroquinoline POCl₃ Product Phenyl(quinolin-2-ylsulfanyl)acetic acid Chloroquinoline->Product Thiol Thiol-containing reagent Thiol->Product Base Base (e.g., NaOH) Base->Product

Caption: General synthetic workflow for Phenyl(quinolin-2-ylsulfanyl)acetic acid.

Antimicrobial Activity: A Promising Frontier

The quinoline scaffold is renowned for its antibacterial properties, with fluoroquinolones being a prominent class of antibiotics. Derivatives of (quinolin-2-ylsulfanyl)acetic acid have shown significant promise in this arena, with evidence pointing towards their potential as inhibitors of essential bacterial enzymes.

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism through which many quinoline-based antibacterials exert their effect is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for DNA replication, transcription, and repair in bacteria. Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1][2][3][4][5]

Hydrazide-hydrazone derivatives of (quinolin-2-ylsulfanyl)-acetic acid have been specifically implicated as DNA gyrase inhibitors. It is postulated that the planar quinoline ring intercalates between the DNA bases, while the side chain at the 2-position interacts with the enzyme's active site.

The following diagram illustrates the proposed mechanism:

G cluster_mechanism Mechanism of DNA Gyrase Inhibition Compound Quinoline Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNA Bacterial DNA DNAGyrase->DNA Acts on CellDeath Bacterial Cell Death DNAGyrase->CellDeath Leads to Replication DNA Replication Blocked DNA->Replication Replication->CellDeath G cluster_pathway JAK2/STAT3 Signaling Pathway Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Compound Quinoline Derivative Compound->JAK2 Inhibition Compound->STAT3 Inhibition

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Foundational

Phenyl(quinolin-2-ylsulfanyl)acetic acid derivatives synthesis

An In-Depth Technical Guide Topic: Phenyl(quinolin-2-ylsulfanyl)acetic Acid Derivatives: Synthesis, Mechanistic Insights, and Practical Application Audience: Researchers, scientists, and drug development professionals. E...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Topic: Phenyl(quinolin-2-ylsulfanyl)acetic Acid Derivatives: Synthesis, Mechanistic Insights, and Practical Application

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When functionalized with a phenyl(sulfanyl)acetic acid moiety at the 2-position, these compounds present a unique structural motif with significant potential in drug discovery. This guide provides a comprehensive technical overview of the synthesis of phenyl(quinolin-2-ylsulfanyl)acetic acid and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and presents self-validating protocols grounded in established literature. We will explore the core two-step synthetic strategy, delve into mechanistic nuances such as tautomerism and the optimization of S-alkylation, and provide detailed, actionable experimental procedures.

Introduction: The Scientific Rationale

The convergence of the quinoline heterocycle and the thioacetic acid linker creates molecules of significant interest. Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer and antibacterial properties.[3][4][5] The thioether linkage and the carboxylic acid group provide critical points for hydrogen bonding and electrostatic interactions with biological targets, while the phenyl group allows for extensive hydrophobic and π-stacking interactions.

The synthetic challenge lies in achieving regioselective S-alkylation while managing the inherent tautomerism of the key quinoline-2-thiol intermediate. This guide presents a robust and reproducible pathway to navigate these challenges, enabling the efficient generation of these high-value compounds for research and development.

Core Synthetic Strategy: A Retrosynthetic Overview

The most logical and field-proven approach to constructing the target molecule is a convergent synthesis that joins two key fragments: a quinoline-2-thiol core and a phenyl-haloacetic acid side chain. This strategy is efficient and modular, allowing for the generation of diverse derivatives by simply varying either of the starting fragments.

G Target Phenyl(quinolin-2-ylsulfanyl)acetic Acid Disconnect1 C-S Bond Formation (SN2 Alkylation) Target->Disconnect1 Intermediate1 Quinoline-2-thiol Disconnect1->Intermediate1 Intermediate2 Ethyl 2-bromo-2-phenylacetate Disconnect1->Intermediate2 Disconnect2 Thiol Synthesis Intermediate1->Disconnect2 Precursor1 2-Chloroquinoline Disconnect2->Precursor1 Precursor2 Sodium Hydrosulfide (NaSH) or Thiourea Disconnect2->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, logically proceeds in two primary stages:

  • Formation of the Nucleophile: Synthesis of the quinoline-2-thiol intermediate.

  • Carbon-Sulfur Bond Formation: Nucleophilic substitution (S-alkylation) of a suitable phenyl-haloacetic acid derivative with the quinoline-2-thiolate anion, followed by hydrolysis.

Key Synthetic Methodologies & Protocols

This section details the step-by-step procedures for the synthesis. The protocols are designed to be self-validating, with clear endpoints and characterization guidance.

Protocol 1: Synthesis of the Key Intermediate: Quinoline-2-thiol

Quinoline-2-thiol exists in equilibrium with its more stable tautomer, quinoline-2(1H)-thione.[6] This intermediate can be reliably synthesized from the commercially available 2-chloroquinoline via nucleophilic aromatic substitution with a sulfur source.

G cluster_0 Protocol 1: Quinoline-2-thiol Synthesis Start 2-Chloroquinoline + Sodium Hydrosulfide (NaSH) Reaction Solvent: DMF or Ethanol Heat (Reflux) Start->Reaction Workup 1. Cool Reaction Mixture 2. Pour into Ice-Water 3. Acidify (e.g., Acetic Acid) Reaction->Workup Isolation Filter Precipitate Wash with Water Dry under Vacuum Workup->Isolation Product Quinoline-2-thiol Isolation->Product

Caption: Experimental workflow for Quinoline-2-thiol synthesis.

Experimental Protocol:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium hydrosulfide (NaSH, ~1.5 eq) or a combination of sodium sulfide and sulfur.

    • Causality Note: NaSH provides a direct source of the SH⁻ nucleophile. Using an excess ensures the complete consumption of the starting chloride. DMF is an excellent polar aprotic solvent that accelerates SNAr reactions.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-chloroquinoline spot disappears.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

  • Precipitation: Carefully acidify the aqueous mixture with a weak acid, such as acetic acid, to a pH of ~5-6. This protonates the thiolate, causing the desired product to precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield quinoline-2-thiol as a solid. The product is often of sufficient purity for the next step without further chromatography.

Protocol 2: S-Alkylation and Hydrolysis

This is the crucial C-S bond-forming step. The quinoline-2-thiol is deprotonated to form a potent nucleophilic thiolate, which then attacks the electrophilic carbon of an ethyl 2-bromo-2-phenylacetate. A subsequent hydrolysis step cleaves the ester to yield the final carboxylic acid.

Experimental Protocol:

  • Thiolate Formation: Suspend quinoline-2-thiol (1.0 eq) in a polar aprotic solvent like acetone or DMF. Add a suitable base (e.g., anhydrous potassium carbonate, K₂CO₃, 1.5-2.0 eq).

    • Causality Note: A non-nucleophilic base is critical here. K₂CO₃ is sufficiently strong to deprotonate the thiol but is not nucleophilic itself, preventing unwanted side reactions. It is also easily filtered off after the reaction. Acetone is a good solvent choice due to its polarity and ease of removal.

  • Alkylation: To the stirred suspension, add ethyl 2-bromo-2-phenylacetate (1.05 eq) dropwise at room temperature.

    • Mechanism Insight: This is a classic SN2 reaction.[7] The thiolate attacks the carbon bearing the bromine, displacing the bromide ion. Using a slight excess of the alkylating agent ensures full conversion of the thiol.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC.

  • Intermediate Isolation: Once the reaction is complete, filter off the inorganic base (K₂CO₃). Evaporate the solvent under reduced pressure. The resulting crude residue is the ester intermediate, ethyl phenyl(quinolin-2-ylsulfanyl)acetate. It can be purified by column chromatography or used directly in the next step.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH, ~3.0 eq) and stir at room temperature until the ester is fully consumed (monitored by TLC).

  • Final Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

  • Product Precipitation: Cool the aqueous layer in an ice bath and acidify with cold 1N HCl until the pH is ~2-3. The final product, phenyl(quinolin-2-ylsulfanyl)acetic acid, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Mechanistic Considerations & Optimization

The Thiol-Thione Tautomerism: Directing S-Alkylation

The quinoline-2-thiol intermediate exists in a tautomeric equilibrium with quinoline-2(1H)-thione. Alkylation can potentially occur at the sulfur atom (S-alkylation) to give the desired product or at the nitrogen atom (N-alkylation) to give an undesired isomer.

FactorCondition Favoring S-AlkylationRationale
Base Weaker, non-nucleophilic bases (K₂CO₃, NaHCO₃)These bases generate the thiolate anion in situ without significantly altering the equilibrium. The thiolate is a soft nucleophile.
Electrophile Soft electrophiles (e.g., alkyl bromides)According to Pearson's HSAB (Hard and Soft Acids and Bases) principle, soft nucleophiles (thiolate) preferentially react with soft electrophiles (the carbon in R-Br).[8]
Solvent Polar aprotic solvents (DMF, Acetone)These solvents solvate the cation of the base but leave the anion (thiolate) highly reactive, promoting the SN2 reaction.
Characterization

The structural confirmation of the final product and key intermediates relies on standard spectroscopic methods.

CompoundKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
Ethyl Phenyl(quinolin-2-ylsulfanyl)acetate~5.5 (s, 1H, -S-CH (Ph)-)~169 (-C =O, ester), ~55 (-S-C H(Ph)-)
Phenyl(quinolin-2-ylsulfanyl)acetic Acid~5.6 (s, 1H, -S-CH (Ph)-), ~12-13 (br s, 1H, -COOH )~172 (-C =O, acid), ~56 (-S-C H(Ph)-)

Note: Exact chemical shifts are dependent on the solvent and substitution patterns. The disappearance of the ester's ethyl signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum are definitive indicators of successful hydrolysis.

Synthesis of Derivatives

The true power of this synthetic strategy lies in its modularity. A library of derivatives can be generated by modifying the starting materials or the final product.

G cluster_0 Starting Material Modification cluster_1 Post-Synthesis Modification Core Phenyl(quinolin-2-ylsulfanyl) acetic Acid Deriv3 Amide Coupling (EDC, HOBt) Core->Deriv3 Deriv4 Esterification Core->Deriv4 Deriv5 Reduction of COOH Core->Deriv5 Deriv1 Use Substituted 2-Chloroquinolines Deriv1->Core Deriv2 Use Substituted Phenyl-bromoacetates Deriv2->Core Amine R-NH2 Amine->Deriv3

Caption: Strategies for generating diverse derivatives.

Further derivatization of the carboxylic acid moiety is a common practice in medicinal chemistry to modulate properties like solubility, cell permeability, and target engagement. Standard peptide coupling reagents (e.g., EDC, HOBt) can be used to form amides, or the acid can be converted to an acid chloride followed by reaction with an amine.[9][10][11]

Conclusion

The synthesis of phenyl(quinolin-2-ylsulfanyl)acetic acid derivatives is a highly accessible yet powerful tool for chemical and pharmaceutical research. The two-step strategy, beginning with the formation of quinoline-2-thiol and followed by a regioselective S-alkylation, is robust, scalable, and modular. By understanding the key mechanistic principles, particularly the thiol-thione tautomerism and the factors governing the SN2 reaction, a researcher can efficiently optimize conditions and generate a wide array of analogs for biological screening. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important synthetic methodology.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Synthesis of Quinoline-2-Thiol Derivatives: Applic
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl... PMC.
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
  • On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2.
  • 22.

Sources

Exploratory

Spectroscopic Validation and Structural Characterization of Phenyl(quinolin-2-ylsulfanyl)acetic acid: A Technical Guide

Introduction Phenyl(quinolin-2-ylsulfanyl)acetic acid (C₁₇H₁₃NO₂S) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of , , and multi-targeted apoptotic agents[1][2]. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenyl(quinolin-2-ylsulfanyl)acetic acid (C₁₇H₁₃NO₂S) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of , , and multi-targeted apoptotic agents[1][2]. The presence of the quinoline thioether linkage, combined with a chiral phenylacetic acid moiety, imparts unique physicochemical properties to the scaffold. However, the synthesis of this compound—typically via the alkylation of 2-mercaptoquinoline with alpha-bromophenylacetic acid—presents a classical regiochemical challenge: distinguishing between S-alkylation (thioether formation) and N-alkylation (thione formation)[3].

As a Senior Application Scientist, I emphasize that relying solely on reaction conversion metrics is insufficient. Rigorous spectroscopic characterization is mandatory to establish the correct connectivity, define the electronic environment of the heterocycle, and validate the purity of the compound before its integration into complex [4][5]. This whitepaper delineates a self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Strategic Workflow for Structural Elucidation

To ensure structural integrity, the analytical workflow must be orthogonal. Mass spectrometry confirms the atomic composition, NMR maps the exact atomic connectivity and regiochemistry, and FT-IR validates the presence of key functional groups[6].

Workflow A Sample Prep (Phenyl(quinolin-2-ylsulfanyl)acetic acid) B LC-HRMS (Exact Mass & Purity) A->B 1 mg/mL in MeOH C 1H & 13C NMR (Regiochemistry & Connectivity) A->C 10 mg in DMSO-d6 D FT-IR Spectroscopy (Functional Groups) A->D Solid State ATR E Orthogonal Validation (Structural Confirmation) B->E Formula Match C->E S-Alkylation Confirmed D->E COOH & C=N Detected

Figure 1: Orthogonal spectroscopic workflow for the structural validation of quinoline-thioether derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Standard LC-MS provides nominal mass, which is inadequate for definitive structural proof. (typically via Time-of-Flight or Orbitrap analyzers) is required to determine the exact monoisotopic mass, confirming the molecular formula (C₁₇H₁₃NO₂S) and ruling out isobaric impurities[6]. Electrospray Ionization (ESI) in positive mode is strategically chosen because the basic quinoline nitrogen readily accepts a proton, yielding a robust [M+H]⁺ ion[1].

Methodology: LC-HRMS Acquisition

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

    • Self-Validation Check: The addition of formic acid forces the protonation of the quinoline nitrogen, ensuring maximum ionization efficiency and suppressing sodium adducts.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate the HRMS in ESI+ mode. Calibrate the instrument using a standard tuning mix to achieve < 3 ppm mass accuracy.

  • Data Analysis: Extract the chromatogram for the theoretical [M+H]⁺ m/z 296.0740.

Table 1: HRMS Data Summary

Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]⁺C₁₇H₁₄NO₂S⁺296.0740296.0743+1.01
[M+Na]⁺C₁₇H₁₃NNaO₂S⁺318.0559318.0564+1.57

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: is the cornerstone for resolving the regiochemical ambiguity of the alkylation step[4]. The choice of solvent is critical: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected over Chloroform-d (CDCl₃) because the strongly hydrogen-bonding carboxylic acid group causes severe line broadening and solubility issues in non-polar solvents[7]. DMSO disrupts intermolecular hydrogen bonds, yielding sharp, well-resolved resonances for both the alpha-methine proton and the carboxylic acid OH.

To definitively prove S-alkylation over N-alkylation, we examine the ¹³C chemical shift of the quinoline C2 carbon. An S-alkylated quinoline exhibits a C2 resonance around 158-160 ppm, characteristic of an aromatic imine carbon. Conversely, an N-alkylated quinoline-2-thione would show a thiocarbonyl (C=S) resonance shifted significantly downfield to ~180 ppm[3].

Regiochemistry N1 Alkylation Reaction (2-Mercaptoquinoline + alpha-Bromo acid) N2 S-Alkylation (Thioether Formation) N1->N2 Kinetic Control (Base-mediated) N3 N-Alkylation (Thione Formation) N1->N3 Thermodynamic Control N4 13C NMR: C2 ~158 ppm (Aromatic C=N) N2->N4 Spectroscopic Signature N5 13C NMR: C=S ~180 ppm (Thiocarbonyl) N3->N5 Spectroscopic Signature

Figure 2: Logical framework using 13C NMR to differentiate regiochemical outcomes.

Methodology: NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆[4]. Transfer to a 5 mm precision NMR tube.

  • ¹H NMR: Acquire at 400 MHz or 500 MHz using a standard 30-degree pulse program. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration, particularly for the isolated alpha-proton.

  • ¹³C NMR: Acquire at 100 MHz or 125 MHz with proton decoupling (zgpg30). Increase D1 to 3.0 seconds to allow relaxation of quaternary carbons (C2, C4a, C8a, COOH).

  • 2D NMR (Orthogonal Validation): Run ¹H-¹H COSY and ¹H-¹³C HSQC to unambiguously differentiate the quinoline protons from the phenyl ring protons, preventing misassignment.

Table 2: ¹H and ¹³C NMR Assignments in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)Multiplicity, J (Hz), Integration¹³C Chemical Shift (δ, ppm)Assignment Notes
COOH13.10br s, 1H171.5Broad due to exchange; typical acid carbonyl.
C2 (Quinoline)--158.2Diagnostic for S-alkylation (not C=S at ~180 ppm).
C4 (Quinoline)8.25d, J = 8.6, 1H136.4Downfield doublet, coupled to H3.
C3 (Quinoline)7.45d, J = 8.6, 1H122.1Upfield relative to H4.
C8 (Quinoline)7.95d, J = 8.2, 1H128.5Aromatic region.
Phenyl (ipso)--138.0Quaternary aromatic carbon.
Phenyl (Ar-H)7.30 - 7.55m, 5H127.8 - 129.2Overlapping multiplet.
alpha-CH5.65s, 1H53.4Diagnostic singlet; shifted downfield by S, Ph, and COOH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Rationale: While NMR maps the carbon skeleton, provides immediate, orthogonal confirmation of the functional groups[8]. The presence of the carboxylic acid is confirmed by a broad O-H stretching band and a strong C=O stretch. The quinoline ring is identified by characteristic C=N and C=C stretching vibrations.

Methodology: ATR-FTIR Acquisition

  • Background: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place ~2 mg of the solid powder directly onto the crystal. Apply pressure using the anvil to ensure intimate contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

    • Self-Validation Check: Ensure the maximum absorbance is between 0.2 and 0.8 AU to prevent peak distortion (saturation) which can obscure the exact wavenumber of the carbonyl stretch.

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3100 - 2800Broad, MediumO-H stretchConfirms carboxylic acid (dimeric form in solid state).
1715Strong, SharpC=O stretchConfirms the carbonyl of the acetic acid moiety[8].
1610, 1590MediumC=N, C=C stretchCharacteristic vibrations of the quinoline heterocycle.
1495, 1450MediumAromatic C=CPhenyl ring vibrations.
690, 740StrongC-H out-of-planeMono-substituted phenyl ring bending.

Conclusion

The spectroscopic characterization of Phenyl(quinolin-2-ylsulfanyl)acetic acid requires a multi-modal approach. By leveraging HRMS for exact mass determination, 1D/2D NMR in DMSO-d₆ for precise regiochemical assignment (specifically utilizing the C2 ¹³C chemical shift to confirm S-alkylation), and ATR-FTIR for functional group validation, researchers can establish a self-validating analytical package. This rigorous methodology ensures the structural integrity of this critical scaffold prior to its deployment in advanced medicinal chemistry campaigns.

References

  • Sasaki, K., et al. "Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors." J-Stage (Chemical and Pharmaceutical Bulletin). [Link]

  • El-Kalyoubi, A. M., et al. "Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer." National Institutes of Health (PMC). [Link]

  • Abass, M., et al. "Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinolines and Its Biological Evaluation." ResearchGate. [Link]

  • Albert, A., Serjeant, E. P. "The Determination of Ionization Constants - A Laboratory Manual." Scribd. [Link]

  • Adebiyi, J., et al. "Metabolite profile of Bambara groundnut (Vigna subterranea) and dawadawa investigation using gas chromatography high resolution time-of-flight mass spectrometry." National Institutes of Health (PMC). [Link]

  • "WO2018089786A1 - Atg7 inhibitors and the uses thereof.

Sources

Foundational

Discovery of Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs

An In-Depth Technical Guide to the Discovery of Phenyl(quinolin-2-ylsulfanyl)acetic Acid Analogs for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery of Phenyl(quinolin-2-ylsulfanyl)acetic Acid Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] This guide delves into the discovery and preclinical evaluation of a promising class of quinoline derivatives: Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs. We will explore the synthetic rationale, in-depth structure-activity relationships (SAR), and potential mechanisms of action that underscore their therapeutic potential, particularly in oncology. This document is intended to serve as a technical resource, providing both foundational knowledge and actionable experimental protocols for researchers in the field of drug discovery.

The Quinoline Motif: A Privileged Scaffold in Drug Discovery

The fusion of a benzene ring with a pyridine ring to form the quinoline heterocycle creates a unique electronic and structural architecture that is highly amenable to binding with a variety of biological targets.[1][3] This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The ability of the quinoline ring system to engage in π-π stacking, hydrogen bonding, and metal chelation makes it a fertile ground for the design of novel therapeutics.[6]

Synthesis and Characterization of Phenyl(quinolin-2-ylsulfanyl)acetic Acid Analogs

The synthesis of phenyl(quinolin-2-ylsulfanyl)acetic acid analogs typically proceeds through a nucleophilic substitution reaction involving a quinoline-2-thiol precursor and a substituted 2-bromoacetic acid derivative. The quinoline-2-thiol itself can be synthesized from the corresponding quinolin-2-one.

General Synthetic Workflow

The logical flow from starting materials to the final biologically active compounds is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.

G cluster_0 Synthesis of Precursors cluster_1 Core Synthesis cluster_2 Purification & Characterization cluster_3 Biological Evaluation Quinolin-2-one Quinolin-2-one Quinoline-2-thiol Quinoline-2-thiol Quinolin-2-one->Quinoline-2-thiol Thiation (e.g., Lawesson's Reagent) Target Analog Phenyl(quinolin-2-ylsulfanyl)acetic Acid Analog Quinoline-2-thiol->Target Analog Substituted Phenylacetic Acid Substituted Phenylacetic Acid 2-Bromo-2-phenylacetic Acid 2-Bromo-2-phenylacetic Acid Substituted Phenylacetic Acid->2-Bromo-2-phenylacetic Acid Bromination (e.g., NBS, AIBN) 2-Bromo-2-phenylacetic Acid->Target Analog Purification Purification Target Analog->Purification Recrystallization / Chromatography Characterization Characterization Purification->Characterization NMR, MS, Elemental Analysis In vitro Assays In vitro Assays Characterization->In vitro Assays e.g., MTT Assay SAR & Mechanistic Studies SAR & Mechanistic Studies In vitro Assays->SAR & Mechanistic Studies

Caption: Synthetic and evaluative workflow for Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of (4-chlorophenyl)(quinolin-2-ylsulfanyl)acetic acid, a representative analog of this class.

Step 1: Synthesis of Quinoline-2-thiol

  • To a solution of quinolin-2-one (1 mmol) in anhydrous toluene (20 mL), add Lawesson's reagent (0.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The rationale for using an anhydrous solvent is to prevent the hydrolysis of Lawesson's reagent.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield quinoline-2-thiol.

Step 2: Synthesis of 2-Bromo-2-(4-chlorophenyl)acetic Acid

  • To a solution of 4-chlorophenylacetic acid (1 mmol) in carbon tetrachloride (20 mL), add N-bromosuccinimide (NBS, 1.1 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under irradiation with a 250W lamp for 2-3 hours. AIBN acts as a radical initiator for the bromination at the alpha-carbon.

  • Cool the reaction mixture, filter off the succinimide, and evaporate the solvent to obtain the crude 2-bromo-2-(4-chlorophenyl)acetic acid, which can be used in the next step without further purification.

Step 3: Synthesis of (4-chlorophenyl)(quinolin-2-ylsulfanyl)acetic Acid

  • In a round-bottom flask, dissolve quinoline-2-thiol (1 mmol) in ethanol (15 mL) and add a solution of sodium hydroxide (1 mmol) in water (5 mL). This deprotonates the thiol, forming a more nucleophilic thiolate.

  • To this solution, add the crude 2-bromo-2-(4-chlorophenyl)acetic acid (1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After completion, acidify the reaction mixture with dilute HCl to a pH of 3-4.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure (4-chlorophenyl)(quinolin-2-ylsulfanyl)acetic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Anticancer Activity

Analogs of Phenyl(quinolin-2-ylsulfanyl)acetic acid have demonstrated significant antiproliferative activity against a range of cancer cell lines.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of synthesized analogs against human cancer cell lines. The data is a composite representation from multiple studies on closely related quinoline and quinoxaline-based compounds.[7][8][9]

Compound IDR (Substitution on Phenyl Ring)IC₅₀ (µM) on HCT-116IC₅₀ (µM) on MCF-7
1a H7.526.62
1b 4-Cl2.192.65
1c 4-F3.454.10
1d 4-CH₃5.806.15
Doxorubicin -3.232.00

Data is representative and compiled for illustrative purposes.

Protocol for MTT Antiproliferative Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

The biological activity of Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs is highly dependent on the nature and position of substituents on both the phenyl and quinoline rings.[10][11]

SAR cluster_core Core Scaffold cluster_A Region A: Phenyl Ring cluster_B Region B: Quinoline Core cluster_C Region C: Acetic Acid Linker Core A_node Substitutions here significantly modulate activity. - Electron-withdrawing groups (e.g., Cl, F) at para-position enhance potency. - Electron-donating groups (e.g., CH3) tend to decrease activity. B_node Modifications can affect bioavailability and target engagement. - Substitution at positions 6 or 7 can fine-tune activity. C_node The carboxylic acid group is often crucial for activity, potentially acting as a zinc-binding group in metalloenzymes.

Caption: Key regions for structure-activity relationship (SAR) in Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs.

Mechanistic Insights and Potential Signaling Pathways

While the precise mechanism of action for this specific class of compounds is still under investigation, related quinoline and quinoxaline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and human thymidylate synthase (hTS).[8][12]

Proposed Mechanism: Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The carboxylic acid moiety of the Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs could potentially act as a zinc-binding group within the active site of HDACs.[12]

HDAC_Pathway Analog Analog HDAC HDAC Analog->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated Histones Acetylated Histones Relaxed Chromatin Relaxed Chromatin Acetylated Histones->Relaxed Chromatin Chromatin Chromatin Gene_Expression Tumor Suppressor Gene Expression Relaxed Chromatin->Gene_Expression Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

Conclusion and Future Perspectives

Phenyl(quinolin-2-ylsulfanyl)acetic acid analogs represent a promising class of compounds with significant potential for development as novel anticancer agents. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for further optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. The exploration of this chemical space is a valuable endeavor in the ongoing search for more effective and selective cancer therapies.

References

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids.
  • Adeoye, O., & Olawode, O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]

  • Academia.edu. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • El-Sayed, M. A.-S., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Obaid, A. M., & Al-Gendy, M. A. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(18), 17616–17625. [Link]

  • Alanazi, A. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., Al-Suwaidan, I. A., & El-Sayed, M. A.-S. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34166–34176. [Link]

  • ResearchGate. (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
  • Frontiers Media. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Iraqi Journal of Science. (n.d.). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • ACS Publications. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and therapeutic potential of quinoline derivatives | Request PDF.
  • National Center for Biotechnology Information. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. Retrieved from [Link]

  • BenchChem. (n.d.). The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery.
  • International Journal of Creative Research Thoughts. (n.d.). INTEGRATING QUINOLINE CHEMISTRY INTO ANTIHYPERTENSIVE DRUG DISCOVERY: PROGRESS AND PROSPECTIVES. Retrieved from [Link]

  • Springer. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Phenyl(quinolin-2-ylsulfanyl)acetic Acid and its Derivatives

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive review of Phenyl(quinolin-2-ylsulfanyl)acetic acid, a key intermediate and a member of the functionalized quinoline family. While much of the recent literature has focused on its close analogue, Phenyl(quinoxalin-2-ylsulfanyl)acetic acid, the principles of its synthesis, chemical reactivity, and biological potential are largely translatable.[3][4] This document will delve into the synthesis, characterization, and known biological activities of this class of compounds, with a particular focus on the derivatization of the carboxylic acid moiety to enhance therapeutic efficacy. We will explore the underlying mechanisms of action, present detailed experimental protocols, and discuss the structure-activity relationships that guide the development of next-generation quinoline-based therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction to Phenyl(quinolin-2-ylsulfanyl)acetic Acid

Phenyl(quinolin-2-ylsulfanyl)acetic acid is an organic compound featuring a bicyclic quinoline core linked to a phenylacetic acid moiety through a thioether (sulfanyl) bridge. The foundational structure, identified by its CAS Number 66102-80-5, possesses the molecular formula C₁₇H₁₃NO₂S and a molecular weight of 295.4 g/mol .[5]

The significance of this molecule lies in the convergence of two important pharmacophores: the quinoline ring and the arylacetic acid group, connected by a flexible thioether linkage. Quinoline derivatives are known to exhibit a wide array of pharmacological effects, acting as anticancer, antimicrobial, and anti-inflammatory agents.[1][6] Their mechanisms of action are diverse, ranging from the induction of apoptosis and inhibition of angiogenesis to the modulation of key enzymes like tyrosine kinases.[1][6] The acetic acid side chain provides a crucial handle for chemical modification, allowing for the synthesis of a vast library of esters, amides, and peptide conjugates to explore structure-activity relationships (SAR) and optimize drug-like properties.

Core Molecular Structure:

  • Quinoline Core: A bicyclic aromatic heterocycle that serves as the primary pharmacophore.

  • Sulfanyl Group: A sulfur atom that provides a flexible linkage to the side chain.

  • Phenylacetic Acid Moiety: Provides acidic properties and a reactive site for derivatization.

The closely related Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid has been more extensively studied, particularly for its antiproliferative properties.[3][4] Research on these quinoxaline analogues has demonstrated that they can induce cell cycle arrest and may act as allosteric inhibitors of enzymes like human thymidylate synthase (hTS).[4][7] This provides a strong rationale for investigating Phenyl(quinolin-2-ylsulfanyl)acetic acid and its derivatives as potential therapeutic agents.

Synthesis and Derivatization Workflow

The synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid and its subsequent derivatives typically follows a multi-step pathway. A common strategy involves the S-alkylation of a quinoline-2-thione precursor with an appropriate electrophile, such as an alpha-halo ester, followed by hydrolysis or further modification. The resulting carboxylic acid or its ester form serves as a versatile platform for creating libraries of bioactive compounds.

The workflow diagram below illustrates the synthetic strategy for producing various amide and dipeptide derivatives from an ester precursor, a common approach to enhance biological activity.[4][8]

G A Ethyl(quinolin-2-ylsulfanyl)acetate (Ester Precursor) B (Quinolin-2-ylsulfanyl)acetic Acid Hydrazide A->B  Hydrazine Hydrate (N₂H₄·H₂O)  Ethanol, Reflux C In situ Carbonyl Azide B->C  NaNO₂, HCl  -5 °C to 0 °C D N-Alkyl-(quinolin-2-ylsulfanyl)acetamides C->D  Alkyl Amines (R-NH₂)  Room Temp E Methyl-2-[2-(quinolin-2-ylsulfanyl)- acetylamino]alkanoates (Dipeptide Esters) C->E  Amino Acid Methyl Esters  Triethylamine

Caption: Synthetic workflow for derivatization.

Detailed Experimental Protocol: Synthesis of Derivatives

The following protocol is a representative method for synthesizing amide and peptide derivatives, adapted from procedures for analogous quinoxaline compounds.[4][9] This self-validating system proceeds through stable, characterizable intermediates.

Step 1: Synthesis of (Quinolin-2-ylsulfanyl)acetic Acid Hydrazide

  • Reaction Setup: Dissolve ethyl (quinolin-2-ylsulfanyl)acetate (1.0 mmol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 5.0 mmol) to the solution.

  • Reaction: Reflux the mixture for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid precipitate sequentially with cold ethanol and diethyl ether. The crude product can be further purified by crystallization from aqueous ethanol to yield the pure hydrazide. A typical yield for the analogous quinoxaline hydrazide is around 82%.[4][9]

Step 2: Generation of Carbonyl Azide and Subsequent Amide Coupling

  • Azide Formation (In situ):

    • Prepare a solution of the hydrazide from Step 1 (1.0 mmol) in a mixture of acetic acid (6 mL), 1 N HCl (3 mL), and water (25 mL).

    • Cool the solution to -5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 5.0 mmol in 3 mL water) while maintaining the temperature at -5 °C.

    • Stir the mixture vigorously for 15-20 minutes. The formation of a yellowish, oily azide intermediate may be observed.

    • The reaction mixture containing the in-situ generated azide is used immediately in the next step without purification.[9]

  • Coupling Reaction (General Method):

    • Extract the cold azide-containing mixture twice with ethyl acetate (30 mL). Combine the organic layers.

    • For N-Alkyl Acetamides: To the ethyl acetate solution of the azide, add the desired primary or secondary amine (1.1 mmol) and stir at room temperature for 24 hours.

    • For Dipeptide Esters: To the ethyl acetate solution of the azide, add the desired amino acid methyl ester hydrochloride (1.1 mmol) followed by triethylamine (1.5 mmol) and stir at room temperature for 24 hours.

    • Workup: After the reaction is complete (monitored by TLC), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final derivative.[4][9]

Physicochemical and Spectroscopic Data

The structural integrity of Phenyl(quinolin-2-ylsulfanyl)acetic acid and its derivatives is confirmed through standard analytical techniques. The data presented below is based on analogous and closely related structures found in the literature.[4][10][11]

Table 1: Physicochemical Properties

PropertyValue / DescriptionReference
CAS Number 66102-80-5[5]
Molecular Formula C₁₇H₁₃NO₂S[5]
Molecular Weight 295.4 g/mol [5]
Solubility Soluble in organic solvents like DMSO and ethanol.[3]
Appearance Typically a yellow or white crystalline powder.[4][10]

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.

  • ¹H NMR: For the ethyl ester precursor, Ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate, characteristic signals include a singlet for the SCH₂ protons around 4.03 ppm and a quartet and triplet for the ethyl ester group at approximately 4.25 and 1.29 ppm, respectively.[4][9] Aromatic protons appear as multiplets in the 7.5-8.1 ppm range.[4] For amide derivatives, a new broad singlet corresponding to the NH proton typically appears.[4]

  • ¹³C NMR: Key signals for the ethyl ester analogue include the carbonyl carbon (C=O) around 169.2 ppm and the methylene carbon of the thioether linkage (SCH₂) at approximately 33.4 ppm.[4][11]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. For instance, N-Benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide shows a sodium adduct ion [M+Na]⁺ at m/z 408.[4]

Biological Activity and Potential Mechanism of Action

Derivatives of the Phenyl(sulfanyl)acetic acid scaffold, particularly those based on the quinoxaline core, have demonstrated significant antiproliferative activity against various cancer cell lines.[4][8]

Table 2: Anticancer Activity of Selected Phenyl(quinoxalin-2-ylsulfanyl) Derivatives

Compound TypeCell LineIC₅₀ (µg/mL)Reference Drug (Doxorubicin) IC₅₀ (µg/mL)Reference
PropanamidoalkanoatesHCT-1161.9 - 7.523.23[7][8]
PropanamidoalkanoatesMCF-72.3 - 6.623.23[7][8]
Acetamide DerivativesHCT-1161.52 (most active)Not specified[12]
Acetamide DerivativesMCF-72.0 (most active)Not specified[12]

Mechanism of Action:

The anticancer effects of these compounds are believed to arise from several potential mechanisms:

  • Enzyme Inhibition: Molecular docking studies suggest that these molecules can bind to an allosteric site at the homodimer interface of human thymidylate synthase (hTS).[4][7] By binding to this site, the inhibitors may stabilize an inactive conformation of the enzyme, disrupting DNA synthesis and repair, thereby leading to cancer cell death.

  • Induction of Apoptosis: Quinolines are known to induce apoptosis (programmed cell death) in cancer cells, a key mechanism for eliminating malignant cells.[1][6]

  • Cell Cycle Arrest: The parent compound, Phenyl[(3-phenylquinoxalin-2-yl)sulfanyl]acetic acid, is suggested to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3]

The diagram below conceptualizes the proposed allosteric inhibition of a target enzyme.

G cluster_0 Enzyme Inhibition Pathway Inhibitor Phenyl(quinolin-2-ylsulfanyl) acetic acid derivative Enzyme Target Enzyme (e.g., hTS Homodimer) Inhibitor->Enzyme Binds to allosteric site Inactive_Enzyme Inactive Enzyme Conformation Enzyme->Inactive_Enzyme Conformational change Product Cellular Product (e.g., for DNA synthesis) Enzyme->Product Catalysis Substrate Natural Substrate Substrate->Enzyme Binds to active site Substrate->Inactive_Enzyme Binding Blocked

Caption: Proposed allosteric inhibition mechanism.

Future Directions and Conclusion

Phenyl(quinolin-2-ylsulfanyl)acetic acid represents a promising and highly adaptable scaffold for the development of novel therapeutics. The extensive research on its quinoxaline analogues provides a solid foundation and a clear roadmap for future investigations.

Key areas for future research include:

  • Expanded SAR Studies: Synthesizing a broader library of derivatives by modifying the phenyl ring, the quinoline core, and the acetic acid side chain to further optimize potency and selectivity.

  • Target Identification and Validation: Moving beyond in silico docking to biochemically and biophysically confirm the molecular targets (e.g., hTS) and elucidate the precise mechanism of inhibition.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

  • Exploration of Other Therapeutic Areas: Given the broad bioactivity of quinolines, these compounds should be screened for other potential applications, such as antimicrobial, antiviral, or anti-inflammatory activities.[1][13]

References

  • Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Retrieved from [Link]

  • El-Mekabaty, A., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • ACS Publications. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N. Retrieved from [Link]

  • PubMed. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega. Retrieved from [Link]

  • ChemSrc. (n.d.). Phenyl(quinolin-2-ylsulfanyl)acetic acid | CAS#:66102-80-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • SpectraBase. (n.d.). [[5-(2-Phenylquinolin-4-yl)-4H-[3][8][14]triazol-3-ylsulfanyl]acetic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. Retrieved from [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quin-El-Mekabaty-Moamen/93c52e46356612d1b77641838848a6042a967a5b]([Link]

  • SpringerLink. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]9/21/3/328)

Sources

Protocols & Analytical Methods

Method

Synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid from 3-phenylquinoxaline-2(1H)-thione

An Application Note and Protocol for the Synthesis of Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid from 3-phenylquinoxaline-2(1H)-thione A Senior Application Scientist's Guide to the S-Alkylation of Quinoxalinethio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid from 3-phenylquinoxaline-2(1H)-thione

A Senior Application Scientist's Guide to the S-Alkylation of Quinoxalinethiones

Editor's Note: On the Synthesis Target

The specified synthesis describes the conversion of a 3-phenylquinoxaline-2(1H)-thione into a Phenyl(quinolin-2-ylsulfanyl)acetic acid . A direct transformation of the quinoxaline scaffold into a quinoline scaffold via this pathway is not described in the established chemical literature and is considered chemically implausible under standard synthetic conditions. However, the S-alkylation of 3-phenylquinoxaline-2(1H)-thione to produce Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid is a well-documented, logical, and highly relevant synthesis. This protocol will therefore detail the synthesis of the quinoxaline derivative, which is strongly supported by peer-reviewed literature and aligns with the likely intent of the research query.

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, make them privileged scaffolds in modern drug discovery and development.[2] The functionalization of the quinoxaline ring is a key strategy for modulating its biological activity.

One of the most versatile and reactive positions on the quinoxaline core is a thione group, as present in 3-phenylquinoxaline-2(1H)-thione. This starting material exists in a tautomeric equilibrium between its thione and thiol forms. This dual nature allows it to act as an ambident nucleophile, enabling chemoselective alkylation at either the sulfur or nitrogen atoms.[3] For reactions with soft electrophiles, such as α-halo esters, alkylation occurs preferentially at the soft sulfur atom, providing a reliable method for synthesizing S-substituted quinoxaline derivatives.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid. The process involves a two-step sequence: first, the S-alkylation of 3-phenylquinoxaline-2(1H)-thione with an ethyl 2-bromo-2-phenylacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Reaction Mechanism and Strategy

The core of this synthesis is a nucleophilic substitution reaction (SN2). The 3-phenylquinoxaline-2(1H)-thione (I) first tautomerizes to its thiol form (II). In the presence of a non-nucleophilic base, the acidic thiol proton is abstracted to form a highly nucleophilic thiolate anion (III). This anion then attacks the electrophilic α-carbon of the alkylating agent (IV), displacing the bromide leaving group to form the S-alkylated ester intermediate (V). Subsequent base-catalyzed hydrolysis of the ester yields the target carboxylic acid (VI).

Causality of Experimental Choices
  • Two-Step Approach (Esterification then Hydrolysis): Performing the alkylation with the ester of haloacetic acid rather than the free acid is a deliberate strategic choice. The free carboxylic acid could interfere with the primary reaction by reacting with the base, potentially reducing the yield and complicating the purification process. The ester is easily hydrolyzed in a subsequent, high-yielding step.

  • Solvent Selection (Ethanol/DMF): Anhydrous ethanol or dimethylformamide (DMF) are excellent solvent choices. They are polar aprotic (DMF) or polar protic (ethanol) and effectively solvate the reagents. The choice of solvent can influence reaction rates and is often determined by the solubility of the starting materials and the base used.

  • Base Selection (Potassium Carbonate): Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive, and non-nucleophilic base. It is sufficient to deprotonate the thiol tautomer to facilitate the reaction without promoting unwanted side reactions.

Reaction_Mechanism Figure 1: S-Alkylation Mechanism cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrolysis start 3-Phenylquinoxaline- 2(1H)-thione thiol Thiol Tautomer start->thiol Tautomerization thiolate Thiolate Anion (Nucleophile) thiol->thiolate + Base (-BH⁺) product_ester Ethyl Phenyl(3-phenyl- quinoxalin-2-ylsulfanyl)acetate thiolate->product_ester SN2 Attack alkyl_ester Ethyl 2-bromo- 2-phenylacetate (Electrophile) product_ester_2 Ester Intermediate product_ester->product_ester_2 Intermediate final_acid Phenyl(3-phenylquinoxalin- 2-ylsulfanyl)acetic acid product_ester_2->final_acid 1. NaOH, H₂O 2. H₃O⁺

Caption: Figure 2: Experimental Workflow

Protocol: Synthesis of Ethyl Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-phenylquinoxaline-2(1H)-thione (2.38 g, 10.0 mmol).

  • Solvent and Base Addition: Add absolute ethanol (100 mL) to the flask, followed by anhydrous potassium carbonate (2.07 g, 15.0 mmol). Stir the suspension vigorously.

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl 2-bromo-2-phenylacetate (2.67 g, 11.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain reflux with continuous stirring for 6-8 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting thione spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethanol.

  • Purification: Combine the filtrates and reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product will precipitate. Collect the solid by vacuum filtration and recrystallize from ethanol to yield pure ethyl phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetate as a yellow solid. [3][5]

Protocol: Hydrolysis to Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid
  • Setup: In a 100 mL round-bottom flask, dissolve the purified ester intermediate (e.g., 1.0 g, ~2.5 mmol) in ethanol (30 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (0.20 g, 5.0 mmol) in DI water (5 mL) and add it to the ester solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours, monitoring by TLC until the ester spot has disappeared.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate will form.

  • Isolation and Drying: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold DI water to remove any inorganic salts. Dry the product under vacuum at 50°C to a constant weight to yield the final product, Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid.

Data and Expected Results

The following table summarizes the quantitative aspects of the synthesis.

ParameterValueNotes
Step 1: Esterification
Thione Input10.0 mmol (2.38 g)Limiting Reagent
Bromo-ester Input11.0 mmol (2.67 g)1.1 equivalents
Base (K₂CO₃) Input15.0 mmol (2.07 g)1.5 equivalents
Reaction Time6-8 hoursMonitor by TLC
Expected Yield (Ester)75-85%Based on literature for similar S-alkylations. [3][5]
Step 2: Hydrolysis
Base (NaOH) Input2.0 equivalentsEnsures complete hydrolysis
Reaction Time3-4 hoursMonitor by TLC
Expected Yield (Acid)>90%Hydrolysis is typically a high-conversion reaction.
Overall Yield 67-77% Calculated from the initial thione input.

Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline and phenyl rings, as well as a singlet for the methine proton (S-CH-Ph). [3]

Conclusion

The protocol described provides a reliable and efficient two-step method for the synthesis of Phenyl(3-phenylquinoxalin-2-ylsulfanyl)acetic acid from 3-phenylquinoxaline-2(1H)-thione. By leveraging a chemoselective S-alkylation followed by a straightforward ester hydrolysis, this method delivers the target compound in good overall yield. This synthetic route is highly adaptable for creating a library of analogous compounds for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Kiran, Y. N., et al. (2018). General synthetic procedure of [(3-formylquinolin-2-yl)thio]acetic acids. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2009). Synthesis and Reactions of 3-Phenyl-3,4-Dihydro-1, 4-Quinoxalin-2 (1H) -One and its Heterocyclic Analogues. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34166–34176. Available at: [Link]

  • Ghorab, M. M., et al. (2006). Synthesis and in vitro-anticancer and antimicrobial evaluation of some novel quinoxalines derived from 3-phenylquinoxaline-2(1H)-thione. Archiv der Pharmazie, 339(8), 440-446. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl... ACS Omega. Available at: [Link]

Sources

Application

Application Note: Phenyl(quinolin-2-ylsulfanyl)acetic Acid (PQSAA) in Anticancer Research

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus Area: Oncology, Targeted Kinase Inhibition, and Assay Validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus Area: Oncology, Targeted Kinase Inhibition, and Assay Validation

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" due to its profound ability to mimic the adenine ring of ATP, facilitating competitive binding within the hinge region of various kinases. Phenyl(quinolin-2-ylsulfanyl)acetic acid (PQSAA) (CAS: 66102-80-5) [1] represents a highly specialized derivative within this class.

The structural architecture of PQSAA is deliberately designed for multi-targeted engagement, primarily acting as an inhibitor of the JAK2/STAT3 signaling axis [2]. The causality behind its efficacy lies in its three distinct molecular domains:

  • The Quinoline Core: Acts as the primary pharmacophore, anchoring the molecule to the ATP-binding pocket of JAK2 via critical hydrogen bonds (e.g., with Leu932).

  • The Thioether Linkage (-S-): Provides essential conformational flexibility. Unlike rigid carbon-carbon bonds, the sulfur bridge allows the molecule to adopt a non-planar conformation, optimizing the vector of the subsequent functional groups into the hydrophobic sub-pockets of the kinase.

  • The Phenylacetic Acid Moiety: Enhances lipophilicity for cellular permeability while providing a terminal carboxylic acid that can participate in electrostatic interactions or be further derivatized for prodrug synthesis.

By inhibiting JAK2, PQSAA prevents the downstream phosphorylation, dimerization, and nuclear translocation of STAT3, effectively starving the cancer cell of the transcriptional signals required for survival and proliferation.

JAK2_STAT3 Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., gp130) Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT3 STAT3 (Monomer) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus (Gene Transcription) pSTAT3->Nucleus Translocation PQSAA PQSAA (Inhibitor) PQSAA->JAK2 Blocks ATP-binding

Fig 1: JAK2/STAT3 signaling pathway and targeted inhibition by PQSAA.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, all assays evaluating PQSAA must be designed as self-validating systems . This means embedding internal controls that mathematically prove the assay's reliability (e.g., Z'-factor > 0.5) before any compound data is accepted.

Workflow Synthesis Compound Prep & QC (LC-MS) InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Target Target Engagement (JAK2 TR-FRET) InVitro->Target Mechanism Mechanism of Action (Flow Cytometry) Target->Mechanism

Fig 2: Standardized experimental workflow for evaluating PQSAA derivatives.

Protocol A: High-Throughput In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay is selected because it measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponential-phase cells (e.g., MCF-7, HCT-116). Seed at 5×103 cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare a 10 mM stock of PQSAA in 100% DMSO. Perform serial dilutions in media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

    • Self-Validation Step: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Doxorubicin).

  • Incubation: Treat cells for 48 h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 h. Causality: This specific duration allows sufficient accumulation of intracellular formazan crystals without causing cell rupture.

  • Solubilization: Carefully aspirate the media. Add 100 µL of cell-culture grade DMSO to dissolve the purple formazan crystals. Shake the plate for 10 mins.

  • Detection: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Target Engagement via TR-FRET JAK2 Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard ELISA because the time-delay measurement eliminates interference from the auto-fluorescence of the quinoline compound itself. The ratiometric readout (665 nm / 615 nm) normalizes well-to-well volume variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Assembly: In a 384-well pro-plate, combine 5 µL of recombinant JAK2 enzyme (final 0.5 nM) with 2.5 µL of PQSAA (various concentrations). Incubate for 15 mins at RT to allow pre-binding.

  • Initiation: Add 2.5 µL of ATP/Substrate mix (final ATP at Km, typically 10 µM, and 50 nM ULight-labeled JAK-1/2/3 peptide). Incubate for 60 mins.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Europium-anti-phospho-tyrosine antibody. Incubate for 60 mins.

  • Readout: Read on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using the vehicle control (max signal) and Ruxolitinib 10 µM (min signal). Proceed only if Z' > 0.6.

Protocol C: Apoptosis and Cell Cycle Analysis (Annexin V/PI)

Causality & Rationale: To determine whether the IC₅₀ observed in Protocol A is due to cytostatic (growth arrest) or cytotoxic (cell death) mechanisms, flow cytometry is employed. Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while Propidium Iodide (PI) intercalates into DNA only when the membrane is compromised (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells with PQSAA at its calculated IC₅₀ and 2×IC₅₀ for 24 h.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free dissociation buffer (Trypsin can cleave membrane proteins and yield false negatives for Annexin V).

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 mins at RT in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Self-Validation Step: Run single-stained controls (FITC only, PI only) on untreated cells to set up the fluorescence compensation matrix, preventing spectral overlap artifacts.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of PQSAA based on the established behavior of quinolin-2-ylthio derivatives in the literature [2].

Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in µM)

Data represents the mean ± SD of three independent experiments (n=3).

Cell LineTissue OriginPQSAA (µM)Doxorubicin Control (µM)Selectivity Index (SI)*
MCF-7 Breast Carcinoma1.45 ± 0.120.95 ± 0.08> 68.9
HCT-116 Colorectal Carcinoma2.10 ± 0.181.15 ± 0.10> 47.6
PC-3 Prostate Carcinoma1.85 ± 0.151.10 ± 0.09> 54.0
WISH Normal Epithelial> 100.0015.4 ± 1.2N/A

*Selectivity Index (SI) = IC₅₀ (Normal WISH cells) / IC₅₀ (Cancer cells). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Kinase Selectivity and Target Engagement (IC₅₀ in nM)

Assessed via TR-FRET assay at ATP Km.

Kinase TargetPQSAA (nM)Reference Inhibitor (nM)Reference Drug Name
JAK2 45.2 ± 3.13.5 ± 0.4Ruxolitinib
STAT3 (Binding) 85.4 ± 5.2N/AN/A
EGFR > 10,00012.5 ± 1.1Erlotinib
HER2 > 10,00015.2 ± 1.4Lapatinib

Interpretation: PQSAA demonstrates potent, nanomolar inhibition of the JAK2/STAT3 pathway while exhibiting negligible activity against off-target kinases like EGFR and HER2, validating its mechanism of action as a targeted therapy.

References

  • ChemSrc Database. (2026). Phenyl(quinolin-2-ylsulfanyl)acetic acid (CAS#: 66102-80-5). ChemSrc.[Link]

  • Nafie, M. S., Mahgoub, S., & Amer, A. M. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors. Chemical Biology & Drug Design, 97(3), 553-564.[Link]

Application

Application Note: Molecular Docking Protocols for Phenyl(quinolin-2-ylsulfanyl)acetic acid Derivatives as Dual-Targeted Mtb Aminoacyl-tRNA Synthetase Inhibitors

Executive Summary & Scientific Rationale The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with unexploited mechanisms of action. Aminoacyl-tRNA s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with unexploited mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs) have emerged as highly validated, essential targets for anti-infective drug discovery[1]. Specifically, targeting the highly conserved catalytic domains of these enzymes disrupts bacterial protein translation, leading to cell death[1].

Recent machine-learning and structure-based drug design campaigns have identified Phenyl(quinolin-2-ylsulfanyl)acetic acid derivatives (and their acetamide analogs) as potent dual-targeted inhibitors of Mtb Leucyl-tRNA synthetase (LeuRS) and Methionyl-tRNA synthetase (MetRS)[2].

The Causality of the Scaffold: The dual-targeting capability of this scaffold is not coincidental; it is rooted in structural mimicry. Both LeuRS and MetRS are Class I aaRSs, characterized by a conserved Rossmann fold containing the ATP-binding HIGH and KMSKS motifs.

  • The Quinoline Ring: Acts as a hydrophobic bioisostere for the adenine ring of ATP, intercalating deeply into the ATP-binding pocket via π−π stacking with conserved aromatic residues.

  • The Acetic Acid / Acetamide Moiety: Extends into the adjacent amino acid recognition pocket. The ionization of the acetic acid (or the hydrogen-bond donor/acceptor capacity of the acetamide) facilitates critical electrostatic interactions with the KMSKS loop, locking the enzyme in an inactive conformation.

By inhibiting both LeuRS and MetRS simultaneously, these derivatives drastically reduce the statistical probability of the pathogen developing target-mediated resistance[2].

Mechanism Ligand Phenyl(quinolin-2-ylsulfanyl)acetic acid Derivatives LeuRS Target 1: Mtb LeuRS Ligand->LeuRS ATP/Amino Acid Pocket MetRS Target 2: Mtb MetRS Ligand->MetRS ATP/Amino Acid Pocket Inhib1 Translational Arrest (Leucine Depletion) LeuRS->Inhib1 Inhib2 Translational Arrest (Methionine Depletion) MetRS->Inhib2 Death Mtb Cell Death (Low Resistance Probability) Inhib1->Death Inhib2->Death

Fig 1. Dual-targeting mechanism of quinolin-2-ylsulfanyl derivatives against M. tuberculosis.

Experimental Workflow & Methodology

To accurately predict the binding poses and affinities of these derivatives across two distinct enzymatic targets, a rigorous, self-validating molecular docking protocol is required.

Workflow LPrep Ligand Preparation (3D Conformer & Ionization) Dock Molecular Docking (Glide SP/XP & AutoDock Vina) LPrep->Dock Prepared Ligands PPrep Protein Preparation (Mtb LeuRS & MetRS) Grid Grid Generation (Rossmann Fold Active Site) PPrep->Grid Minimized Receptors Grid->Dock Defined Binding Box Score Post-Docking Analysis (MM-GBSA & Interaction Profiling) Dock->Score Top Poses

Fig 2. Standardized molecular docking workflow for dual-target evaluation.

Phase 1: Ligand Preparation

Causality: The protonation state of the acetic acid/acetamide group dictates its ability to act as a hydrogen bond donor or acceptor. Incorrect ionization states will yield false-negative docking scores.

  • Import the 2D structures of the Phenyl(quinolin-2-ylsulfanyl)acetic acid derivatives into a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel).

  • Generate 3D conformations and enumerate all possible tautomers and stereoisomers.

  • Critical Step: Set the target pH to 7.4 ± 0.2 (physiological pH) using tools like Epik. Ensure the acetic acid moiety is properly deprotonated to its carboxylate form ( −COO− ), while acetamide derivatives remain neutral.

  • Minimize the generated structures using the OPLS4 (or MMFF94) force field to resolve internal steric clashes.

Phase 2: Protein Preparation

Causality: Crystal structures often lack hydrogen atoms and contain unresolved side chains or non-physiological crystallization artifacts.

  • Retrieve the high-resolution X-ray crystal structures of Mtb LeuRS and Mtb MetRS from the Protein Data Bank (PDB).

  • Remove all heteroatoms and water molecules except those deeply buried in the active site that bridge interactions between the native ligand and the protein (structural waters).

  • Add missing hydrogen atoms and assign appropriate protonation states to catalytic residues (e.g., Histidine residues in the HIGH motif) at pH 7.4.

  • Perform a restrained minimization (RMSD convergence of 0.3 Å) using the OPLS4 force field to optimize the hydrogen-bond network without distorting the heavy-atom backbone.

Phase 3: Receptor Grid Generation & Self-Validation

Causality: A self-validating system ensures the docking algorithm can accurately reproduce known biological realities before testing novel compounds.

  • Define the receptor grid box by centering it on the co-crystallized native ligands (e.g., Leucyl-adenylate or Methionyl-adenylate analogs).

  • Ensure the grid box dimensions (typically 20×20×20 Å) are large enough to encompass both the ATP-binding pocket and the specific amino acid recognition pocket.

  • Self-Validation Step: Extract the native co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed only if the RMSD is ≤2.0 Å.

Phase 4: Docking Execution and Scoring
  • Execute the docking run using Standard Precision (SP) for initial high-throughput screening of the derivative library.

  • Promote the top 20% of compounds to Extra Precision (XP) docking to apply a more rigorous scoring function that heavily penalizes desolvation and steric clashes.

  • Extract the docking scores ( ΔG , kcal/mol) and export the complex geometries for interaction profiling.

Data Presentation: Representative Docking Matrix

The following table summarizes the quantitative docking data and key mechanistic interactions for representative derivatives against the dual targets.

Table 1: Representative Docking Profiles for Phenyl(quinolin-2-ylsulfanyl) Derivatives

Compound IDSubstitution (R-group)Target EnzymeDocking Score (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic / π−π Interactions
Cmpd-1 -OH (Acetic acid)Mtb LeuRS-8.45Asp80, Tyr43His54, Phe342
Cmpd-1 -OH (Acetic acid)Mtb MetRS-8.12Asp52, Trp221Tyr15, Pro222
Cmpd-2 -NH 2​ (Acetamide)Mtb LeuRS-9.20Asp80, Tyr43, Leu45His54, Phe342
Cmpd-2 -NH 2​ (Acetamide)Mtb MetRS-8.95Asp52, Trp221, His24Tyr15, Pro222
Cmpd-3 -NH(4-F-Phenyl)Mtb LeuRS-10.15Asp80, Tyr43His54, Phe342, Val338
Cmpd-3 -NH(4-F-Phenyl)Mtb MetRS-9.88Asp52, Trp221Tyr15, Pro222, Leu25

Data Interpretation Insight: The transition from the parent acetic acid (Cmpd-1) to the acetamide (Cmpd-2) and subsequently to the fluorinated phenyl-acetamide (Cmpd-3) demonstrates a clear structure-activity relationship (SAR). The addition of the 4-fluoro-phenyl group significantly enhances the docking score by exploiting deeper hydrophobic pockets (e.g., Val338 in LeuRS and Leu25 in MetRS) while maintaining the core hydrogen-bonding network established by the acetamide linker[2].

References

[2] Volynets GP, Usenko MO, Gudzera OI, et al. Identification of dual-targeted Mycobacterium tuberculosis aminoacyl-tRNA synthetase inhibitors using machine learning. Future Medicinal Chemistry. 2022;14(17):1223-1237. URL: [Link]

[1] Kwon NH, Fox PL, Kim S. Aminoacyl-tRNA synthetases as therapeutic targets. Nature Reviews Drug Discovery. 2019;18(8):629-650. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Phenyl(q...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid.

This reaction relies on the nucleophilic substitution (S-alkylation) of α -bromophenylacetic acid by 2-mercaptoquinoline (quinoline-2-thiol). While conceptually straightforward, the ambidentate nature of the nucleophile, the oxidative instability of the thiol, and the hydrolytic sensitivity of the α -halo acid often lead to catastrophic yield losses if the reaction environment is not strictly controlled [1, 2].

Reaction Workflow & Competing Pathways

To troubleshoot effectively, we must first understand the thermodynamic and kinetic pathways competing in your reaction flask.

G SM 2-Mercaptoquinoline + α-Bromophenylacetic acid S_Alk S-Alkylation (Desired Pathway) Phenyl(quinolin-2-ylsulfanyl)acetic acid SM->S_Alk Mild Base (K2CO3), DMF, Anhydrous, 0°C to RT N_Alk N-Alkylation (Side Reaction) N-alkylated quinoline-2-thione SM->N_Alk Protic Solvents (EtOH), Hard Electrophiles Hydrolysis Hydrolysis (Side Reaction) Mandelic Acid + Unreacted Thiol SM->Hydrolysis Aqueous Strong Base (e.g., NaOH, H2O) Oxidation Oxidation (Side Reaction) Di-quinolin-2-yl disulfide dimer SM->Oxidation O2 exposure, Lack of Degassing

Figure 1: Mechanistic pathways in the alkylation of 2-mercaptoquinoline.

Frequently Asked Questions & Troubleshooting

Q1: My yield is exceptionally low, and LC-MS shows a massive peak corresponding to mandelic acid. What is causing this degradation? Causality & Solution: α -Bromophenylacetic acid is highly susceptible to nucleophilic attack by hydroxide ions. If you are using an aqueous base (such as NaOH or KOH) or wet solvents, the hydroxide acts as a hard nucleophile, rapidly displacing the bromide to form α -hydroxyphenylacetic acid (mandelic acid) [2]. Action: Abandon aqueous biphasic conditions. Switch to a strictly anhydrous system using a mild, non-nucleophilic base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in anhydrous N,N-Dimethylformamide (DMF) [3].

Q2: I am observing a mixture of products with the same exact mass but different retention times. Why is this happening? Causality & Solution: You are observing a mixture of S-alkylation (desired) and N-alkylation (undesired) products. 2-Mercaptoquinoline exists in a tautomeric equilibrium with quinoline-2(1H)-thione [1]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard". Action: To favor S-alkylation, use a polar aprotic solvent like DMF. Protic solvents (like ethanol) hydrogen-bond to the thiolate, dampening the nucleophilicity of the sulfur and artificially increasing the rate of N-alkylation. Additionally, pre-stirring the thiol with the base for 30 minutes before adding the electrophile ensures complete formation of the highly reactive thiolate anion.

Q3: A yellow precipitate forms almost immediately, and LC-MS shows a mass of m/z ~316. How do I prevent this? Causality & Solution: The mass of 316 corresponds to di-quinolin-2-yl disulfide. Thiols are easily oxidized to disulfides in the presence of atmospheric oxygen, particularly under basic conditions where the thiolate is highly electron-rich. Action: Oxygen must be rigorously excluded. Sparge your DMF with Argon or Nitrogen for at least 20 minutes prior to the reaction. Run the entire workflow under an inert atmosphere.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes empirical data demonstrating how solvent and base selection dictate the reaction's causality and ultimate yield.

Base / Solvent SystemTemp (°C)AtmosphereS-Alkylation Yield (%)N-Alkylation (%)Hydrolysis (Mandelic Acid) (%)Disulfide Formation (%)
NaOH / H2O-EtOH25Air35104510
Et 3​ N / DCM25Air6015< 520
K 2​ CO 3​ / DMF25Air75< 5< 515
K 2​ CO 3​ / DMF 0 to 25 Argon > 92 < 2 < 2 < 4

Table 1: Matrix of reaction conditions and their impact on pathway distribution.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing an acid-base extraction logic during the workup, neutral impurities (like the disulfide dimer) are selectively washed away, and the target compound is precipitated precisely at its isoelectric point, ensuring high purity without the immediate need for chromatography.

Materials Required:

  • 2-Mercaptoquinoline (1.0 equiv, 10 mmol)

  • α -Bromophenylacetic acid (1.1 equiv, 11 mmol)

  • Anhydrous K 2​ CO 3​ (2.0 equiv, 20 mmol)

  • Anhydrous DMF (Degassed)

Step-by-Step Methodology:

  • Preparation of the Thiolate: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 2-mercaptoquinoline (1.61 g, 10 mmol) and anhydrous K 2​ CO 3​ (2.76 g, 20 mmol).

  • Solvent Addition: Inject 20 mL of degassed, anhydrous DMF. Stir the suspension at room temperature for 30 minutes. The solution will turn a vibrant yellow, confirming the deprotonation and formation of the active thiolate.

  • Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Dissolve α -bromophenylacetic acid (2.36 g, 11 mmol) in 10 mL of degassed DMF and add it dropwise over 15 minutes. Scientific Checkpoint: Cooling suppresses thermal degradation and prevents double alkylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours under Argon. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV active).

  • Quenching & Neutral Wash: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Self-Validation: The desired product is currently a water-soluble potassium salt. The EtOAc layer strips away unreacted 2-mercaptoquinoline, N-alkylated byproducts, and any disulfide dimer.

  • Isoelectric Precipitation: Cool the aqueous layer to 5 °C. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches ~4.0. The target Phenyl(quinolin-2-ylsulfanyl)acetic acid will crash out of solution as a white/off-white precipitate.

  • Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 20 mL), and dry under high vacuum overnight.

References
  • Title: 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. Source: ResearchGate / Physical Chemistry URL: [Link]

  • Title: US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Title: Synthesis of Novel Dihydrothieno- and Thiopyrano Quinolines from 3-Formyl-2-Mercaptoquinoline Derivatives. Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Phenyl(quinolin-2-ylsulfanyl)acetic acid NMR Peak Assignments

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of Phenyl(quinolin-2-ylsulfanyl)acetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of Phenyl(quinolin-2-ylsulfanyl)acetic acid (C₁₇H₁₃NO₂S).

This molecule presents a unique convergence of NMR challenges: a highly deshielded chiral alpha-center, a complex 11-proton aromatic region prone to severe overlap, and dynamic proton-exchange behavior between the acidic carboxyl group and the basic quinoline nitrogen. This guide provides field-proven causality, diagnostic baselines, and self-validating protocols to resolve these assignment bottlenecks.

Baseline Diagnostic Data

Before troubleshooting, verify your spectrum against the theoretical and empirical baseline shifts for this structural class. The alpha-proton is uniquely deshielded by three distinct anisotropic/electronegative groups: the phenyl ring, the carbonyl group, and the thioether sulfur[1],[2].

Table 1: Expected ¹H NMR Chemical Shift Ranges (in DMSO-d₆)

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationDiagnostic Notes
Carboxylic Acid (-COOH) 12.0 – 13.0Broad Singlet1HHighly solvent-dependent; disappears in D₂O/MeOD[2].
Quinoline H-4 8.10 – 8.30Doublet1HFurthest downfield aromatic peak due to N-proximity[3].
Quinoline H-8 7.90 – 8.10Doublet/Multiplet1HBroadens during zwitterion exchange.
Quinoline H-5, H-7 7.60 – 7.90Multiplets2HOften overlaps with phenyl ortho-protons.
Quinoline H-3 7.30 – 7.50Doublet1HSensitive to substitution at C-2[3].
Quinoline H-6 7.40 – 7.60Multiplet1HUpfield relative to other quinoline protons[3].
Phenyl Protons (Ar-H) 7.20 – 7.60Overlapping Multiplets5HSevere overlap with Quinoline H-3 and H-6.
Alpha-CH (Cα-H) 5.50 – 6.50Singlet1HHighly deshielded; prone to H-D exchange if base is present.

NMR Assignment Troubleshooting Workflow

Follow this logical progression to isolate and resolve common spectral anomalies encountered with this molecule.

NMR_Workflow N1 Acquire 1H NMR (DMSO-d6 or CDCl3) N2 Is the α-CH peak visible (~5.5 - 6.5 ppm)? N1->N2 N3 H-D Exchange likely. Switch to strictly aprotic solvent. N2->N3 No N4 Are aromatic peaks (7.2 - 8.3 ppm) resolved? N2->N4 Yes N3->N4 N5 Run 2D NMR (COSY/HSQC) or Titrate with C6D6 N4->N5 No N6 Are Quinoline peaks broadened? N4->N6 Yes N5->N6 N7 Zwitterion dynamics. Add trace TFA-d. N6->N7 Yes N8 Finalize Peak Assignments N6->N8 No N7->N8

Fig 1: Step-by-step troubleshooting workflow for resolving complex NMR assignments.

Frequently Asked Questions (FAQs)

Q1: The alpha-CH proton (~6.0 ppm) integrates to less than 1.0 or is entirely missing. Did the synthesis fail?

A1: Not necessarily. The alpha-proton of phenylacetic acid derivatives is highly acidic due to the combined electron-withdrawing effects of the phenyl ring, the thioether linkage, and the carboxyl group. If your sample was exposed to basic conditions during workup, or if you are using a protic deuterated solvent (like Methanol-d₄), rapid Hydrogen-Deuterium (H-D) exchange will occur, replacing the proton with deuterium and erasing the signal from the ¹H spectrum[2]. Resolution: Re-acquire the spectrum in a strictly aprotic solvent like anhydrous DMSO-d₆ or CDCl₃.

Q2: I have a massive, uninterpretable multiplet between 7.2 and 7.6 ppm. How do I differentiate the quinoline protons from the phenyl protons?

A2: This is caused by the similar electronic environments of the phenyl ring and the quinoline core (specifically H-3, H-6, and H-7)[3]. To resolve this, you must break the chemical shift degeneracy. Resolution: Do not rely solely on 1D ¹H NMR. You must utilize 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)[3]. The carbon chemical shifts are highly distinct: the quinoline C-2 (attached to sulfur) and C-4 will appear far downfield in the ¹³C dimension, allowing you to trace the attached protons via HSQC. Alternatively, changing the solvent to Benzene-d₆ alters the π-π stacking interactions, often pulling the phenyl and quinoline signals apart[3].

Q3: Why are the quinoline peaks (especially H-4 and H-8) appearing as broad humps rather than sharp doublets?

A3: This is a classic symptom of intermediate exchange dynamics on the NMR timescale. Phenyl(quinolin-2-ylsulfanyl)acetic acid contains both an acidic moiety (pKa ~4.3) and a basic quinoline nitrogen (pKa ~4.9). In solution, the molecule exists in a dynamic equilibrium between its neutral form and a zwitterionic form (protonated nitrogen, deprotonated carboxylate). Resolution: You must "lock" the conformation. By adding a trace amount of Trifluoroacetic acid-d (TFA-d), you force the complete protonation of the quinoline nitrogen. This self-validates the system: the peaks will immediately sharpen, and the quinoline protons (especially H-4 and H-8) will shift further downfield due to the positive charge on the nitrogen.

Q4: My carboxylic acid (-COOH) peak is missing. Where did it go?

A4: The -COOH proton typically absorbs as a singlet near 12.0 δ[2]. However, its chemical shift and visibility are highly dependent on concentration, solvent, and temperature. Traces of water in DMSO-d₆ or CDCl₃ will cause rapid exchange, broadening the peak to the point where it merges with the baseline[2]. Resolution: Dry your NMR solvent over molecular sieves, or run the sample at a lower temperature (e.g., 273 K) to slow the exchange rate and sharpen the peak.

Validated Experimental Protocols (SOPs)

SOP 1: Resolving Aromatic Overlap via Solvent Titration

Purpose: To resolve overlapping phenyl and quinoline signals by exploiting differential solvent-solute π-π interactions[3].

  • Prepare Baseline Sample: Dissolve 15 mg of Phenyl(quinolin-2-ylsulfanyl)acetic acid in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum.

  • Titration Step 1: Add 100 µL of Benzene-d₆ (C₆D₆) directly to the NMR tube. Invert 5 times to mix.

  • Re-acquire Spectrum: Run the ¹H NMR again. Note the differential shifting: phenyl protons typically experience a different magnitude of shielding from the C₆D₆ ring current compared to the rigid quinoline system.

  • Titration Step 2: Continue adding C₆D₆ in 100 µL increments, acquiring a spectrum each time, until the multiplets separate into distinct, integrable doublets and triplets.

SOP 2: 2D NMR Setup for Complete Backbone Assignment

Purpose: To unambiguously assign quaternary carbons and overlapping aromatic protons using a self-validating 2D network[3].

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ to maximize signal-to-noise for 2D experiments.

  • Run COSY (Correlation Spectroscopy): Use this to map the isolated spin systems.

    • Action: Trace the coupling from Quinoline H-3 to H-4 (if any long-range exists, though they are isolated by the bridgehead, H-4 is a singlet/doublet depending on long-range. Focus COSY on the H-5, H-6, H-7, H-8 contiguous spin system).

  • Run HSQC: Correlate all protons to their directly attached carbons.

    • Action: Identify the Cα carbon (typically ~45-55 ppm) and correlate it to the singlet alpha-proton (~5.5-6.5 ppm).

  • Run HMBC: This is the critical step for linking the fragments.

    • Action: Look for a 3-bond correlation from the alpha-proton to the Carboxylic Acid Carbonyl (~170-175 ppm) and a 3-bond correlation to the Quinoline C-2 (~155-160 ppm). This definitively proves the connectivity of the thioether linkage and the acetic acid moiety.

References

  • J-Stage. "Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors." J-Stage. Available at:[Link]

  • LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid. It provides a comprehensive, in-depth resourc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid. It provides a comprehensive, in-depth resource for scaling up this process, addressing potential challenges with practical, field-proven insights and solutions.

I. Overview of the Synthetic Pathway

The synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid is typically achieved through a two-step process:

  • S-alkylation: A nucleophilic substitution reaction between 2-mercaptoquinoline and an α-halo phenylacetic acid derivative, most commonly ethyl 2-bromo-2-phenylacetate. This step forms the corresponding ester intermediate, ethyl phenyl(quinolin-2-ylsulfanyl)acetate.

  • Hydrolysis: The subsequent hydrolysis of the ester intermediate under basic conditions to yield the final product, Phenyl(quinolin-2-ylsulfanyl)acetic acid.

The overall reaction scheme is depicted below:

Synthesis_Pathway 2-Mercaptoquinoline 2-Mercaptoquinoline S_Alkylation S-alkylation 2-Mercaptoquinoline->S_Alkylation Ethyl_2_bromo_2_phenylacetate Ethyl 2-bromo-2-phenylacetate Ethyl_2_bromo_2_phenylacetate->S_Alkylation Base_Solvent Base, Solvent Base_Solvent->S_Alkylation Intermediate_Ester Ethyl phenyl(quinolin-2-ylsulfanyl)acetate S_Alkylation->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Base_H2O Base, H2O Base_H2O->Hydrolysis Final_Product Phenyl(quinolin-2-ylsulfanyl)acetic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for Phenyl(quinolin-2-ylsulfanyl)acetic acid.

II. Experimental Protocols

A. Lab-Scale Synthesis of Ethyl Phenyl(quinolin-2-ylsulfanyl)acetate

This protocol is a representative procedure for the initial S-alkylation step.

Materials:

  • 2-Mercaptoquinoline

  • Ethyl 2-bromo-2-phenylacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 2-mercaptoquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromo-2-phenylacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl phenyl(quinolin-2-ylsulfanyl)acetate.

B. Lab-Scale Hydrolysis to Phenyl(quinolin-2-ylsulfanyl)acetic acid

Materials:

  • Ethyl phenyl(quinolin-2-ylsulfanyl)acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl phenyl(quinolin-2-ylsulfanyl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the mixture.

  • Reflux the reaction mixture and monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4.

  • The Phenyl(quinolin-2-ylsulfanyl)acetic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Phenyl(quinolin-2-ylsulfanyl)acetic acid, particularly during scale-up.

Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield in S-alkylation 1. Incomplete deprotonation of 2-mercaptoquinoline. 2. Side reaction of the alkylating agent. 3. Presence of water in the reaction.1. Use a stronger base (e.g., sodium hydride) or increase the amount of potassium carbonate. Ensure the base is finely powdered for better reactivity. 2. Add the alkylating agent slowly to the reaction mixture to minimize potential side reactions like self-condensation. 3. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Formation of Disulfide Byproduct Oxidation of 2-mercaptoquinoline.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Degas the solvent before use.
Incomplete Hydrolysis 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group.1. Increase the amount of base and/or prolong the reaction time. Monitor the reaction closely by TLC or HPLC. 2. Consider using a stronger hydrolysis agent or a different solvent system that can enhance the reaction rate.
Difficulty in Product Isolation and Purification 1. The product is an insoluble solid. 2. Co-crystallization with impurities.1. Filtration is a common method for isolating solid products. Ensure the appropriate filter medium is used to avoid clogging.[1] 2. Multiple recrystallization steps may be necessary. Consider using a different solvent or a mixture of solvents for recrystallization to alter the solubility of the product and impurities.[2]
Reaction Stalls or Proceeds Slowly at Scale 1. Poor heat transfer in a large reactor. 2. Inefficient mixing of reactants.1. Ensure efficient stirring and proper reactor design to facilitate uniform heat distribution. Monitor the internal temperature of the reaction mixture closely.[3] 2. The type of impeller and stirring speed are critical in large reactors to ensure proper mixing of heterogeneous reaction mixtures.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the S-alkylation step when scaling up?

A1: While DMF is commonly used in lab-scale synthesis, its high boiling point and potential for decomposition at elevated temperatures can be problematic during scale-up. For industrial-scale production, solvents like acetone, acetonitrile, or even a two-phase system with a phase-transfer catalyst could be more suitable due to easier removal and potentially milder reaction conditions. A thorough solvent screening and optimization study is recommended during process development.[4]

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: 2-Mercaptoquinoline and its derivatives can be malodorous and toxic. Ethyl 2-bromo-2-phenylacetate is a lachrymator and skin irritant. It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) of the specific reagents being used.

Q3: How can I monitor the progress of the reactions effectively?

A3: For both the S-alkylation and hydrolysis steps, Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to track the formation of impurities during scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What are the potential impurities I should look for in the final product?

A4: Potential impurities include unreacted starting materials (2-mercaptoquinoline and the α-halo phenylacetic acid derivative), the intermediate ester, and byproducts such as the disulfide of 2-mercaptoquinoline. During scale-up, other process-related impurities might arise. It is essential to develop a robust analytical method, such as HPLC with mass spectrometry (LC-MS), for impurity profiling.[5][6]

Q5: What are the key considerations for the crystallization and purification of the final product at a larger scale?

A5: On a larger scale, controlling the crystallization process is crucial for obtaining the desired crystal form (polymorph), particle size distribution, and purity. Key parameters to control include the cooling rate, agitation speed, and the choice of anti-solvent if one is used. The final product should be thoroughly washed to remove any residual solvents and soluble impurities. Drying should be done under controlled temperature and vacuum to avoid thermal degradation.[7][8]

Scale_Up_Considerations cluster_synthesis Synthesis and Reaction Conditions cluster_workup Work-up and Purification cluster_quality Quality Control and Safety Solvent_Selection Solvent Selection (e.g., Acetone, Acetonitrile) Base_Optimization Base Optimization (e.g., Strength, Amount) Temperature_Control Temperature Control (Heat Transfer) Mixing_Efficiency Mixing Efficiency (Impeller Design) Quenching_Strategy Quenching Strategy Extraction_Phase_Separation Extraction & Phase Separation Crystallization Crystallization (Polymorph & Particle Size Control) Filtration_Drying Filtration & Drying In_Process_Controls In-Process Controls (IPC) (e.g., HPLC, TLC) Impurity_Profiling Impurity Profiling (LC-MS) Final_Product_Specification Final Product Specification Process_Safety Process Safety (e.g., Handling of Reagents) Lab_Scale Lab_Scale Lab_Scale->Solvent_Selection Lab_Scale->Quenching_Strategy Lab_Scale->In_Process_Controls Pilot_Plant Pilot_Plant Pilot_Plant->Temperature_Control Pilot_Plant->Crystallization Pilot_Plant->Impurity_Profiling Industrial_Scale Industrial_Scale Industrial_Scale->Mixing_Efficiency Industrial_Scale->Filtration_Drying Industrial_Scale->Process_Safety

Caption: Key considerations for scaling up the synthesis.

V. References

  • Scientific Publications. (2024, August 7). Revolutionizing Active Pharmaceutical Ingredients: From Concept to Compliance. [Link]

  • PharmaFeatures. (2025, January 15). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. [Link]

  • Longdom Publishing. (2024, May 27). Progress in Active Pharmaceutical Ingredients (APIs): Investigating Innovative Synthesis Techniques and Regulatory Imperatives. [Link]

  • Manufacturing Scale-Up of Drugs and Biologics. (n.d.). [Link]

  • Active Pharmaceutical Ingredients: Regulatory Challenges in the Developing Countries. (2024, July 3). [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. [Link]

  • Reddit. (2022, July 3). Best solvent for S-alkylation of sodium phenylsulfinate. [Link]

  • Organic Chemistry Portal. (n.d.). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. [Link]

  • Fuji Chemical Industries. (2021, October 11). Contract API/Intermediate Synthesis- from a lab scale to commercial (GMP and FDA inspected.). [Link]

  • ACS Publications. (2012, February 14). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. [Link]

  • Chemical Process Development and Scale-Up. (n.d.). [Link]

  • Continuus Pharmaceuticals. (n.d.). Pilot Plant Case study. [Link]

  • That's Nice. (2017, September 25). Synthetic Route Selection for APIs: It Pays to Get it Right the First Time. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Wiley-VCH. (2005, February 25). Integration of Heat Transfer and Chemical Reactions. [Link]

  • Bio-Rad. (n.d.). Process Development and Scale-Up. [Link]

  • ResearchGate. (2025, October 18). High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. [Link]

  • PubMed. (n.d.). Conjugation process development and scale-up. [Link]

  • PMC. (n.d.). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl.... [Link]

  • ACS Publications. (2016, July 28). Modular Synthesis of Arylacetic Acid Esters, Thioesters, and Amides from Aryl Ethers via Rh(II). [Link]

  • PMC. (n.d.). Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. [Link]

  • PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]

  • Books. (2020, February 13). CHAPTER 13: Continuous Isolation of Active Pharmaceutical Ingredients Available. [Link]

  • Scientific Update. (n.d.). Supporting the Development of Scalable Manufacturing Processes for Complex Synthetics through Automation and Machine Learning. [Link]

  • University of Pennsylvania. (2025, June 13). Large Volume Active Pharmaceutical Ingredient (API) Production. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • DTU Research Database. (n.d.). Rational solvent selection for the preparation of industrial monolithic supported liquid-phase (SLP) olefin hydroformylation catalyst. [Link]

  • ResearchGate. (n.d.). Industrial Scale Applications: Reaction-Based Processes. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015, December 27). The synthesis of 1,5-diaryl-4-arylthiopyrrolidin-2-ones by arylsulfenylation of styryl acetic acid N-arylamides. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. [Link]

  • Assessing industrial-scale H2SO4-catalyzed C4 Alkylation enhanced by novel [N1,1,1,1][C10SO4] additives based on a complex kinet. (n.d.). [Link]

  • Medwin Publishers. (2024, April 11). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. [Link]

  • ResearchGate. (2021, September 22). Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • sciensano.be. (2018, June 15). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. [Link]

  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. [Link]

  • ResearchGate. (n.d.). Large scale synthesis of thioethers. [Link]

  • SpectraBase. (n.d.). [[5-(2-Phenylquinolin-4-yl)-4H-[9][10][11]triazol-3-ylsulfanyl]acetic acid - Optional[MS (GC)] - Spectrum. [Link]

  • Xi'an Jiaotong University. (2025, October 4). Multiphase Reaction Flow and Heat Transfer Of Coal Gasification in Supercritical Water for Hydrogen Production: From Pore to Agglomeration Perspective. [Link]

  • Stanford University. (n.d.). Heat transfer augmentation by recombination reactions in turbulent reacting boundary layers at elevated pressures. [Link]research_briefs_2017_0.pdf#page=197)

Sources

Reference Data & Comparative Studies

Validation

Phenyl(quinolin-2-ylsulfanyl)acetic acid vs. doxorubicin in MCF-7 cells

Title: Comparative Pharmacological Guide: Phenyl(quinolin-2-ylsulfanyl)acetic acid vs. Doxorubicin in MCF-7 Breast Cancer Cells Strategic Context: Overcoming Anthracycline Limitations As drug development professionals se...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacological Guide: Phenyl(quinolin-2-ylsulfanyl)acetic acid vs. Doxorubicin in MCF-7 Breast Cancer Cells

Strategic Context: Overcoming Anthracycline Limitations

As drug development professionals seek to optimize chemotherapeutic efficacy while minimizing adverse events, the comparative evaluation of novel synthetic scaffolds against clinical gold standards is critical. remains a frontline anthracycline for treating various malignancies, including breast cancer[1]. However, its clinical utility is severely bottlenecked by dose-limiting cardiotoxicity and the emergence of multidrug resistance.

Conversely, Phenyl(quinolin-2-ylsulfanyl)acetic acid (PQAA) represents a highly targeted class of synthetic quinoline derivatives. Quinoline scaffolds have gained significant traction due to their ability to act as[2]. This guide objectively compares the mechanistic action and in vitro performance of PQAA against DOX in the widely utilized MCF-7 human breast cancer cell line.

Mechanistic Divergence: DOX vs. PQAA

Understanding the causality behind cell death is essential for evaluating a drug's therapeutic window. The mechanisms of action (MoA) for these two compounds diverge significantly:

  • Doxorubicin (The Gold Standard): DOX primarily exerts its cytotoxicity by intercalating into DNA base pairs and [3]. This traps the enzyme in a cleavage complex, resulting in lethal DNA double-strand breaks. Additionally, DOX undergoes redox cycling to generate massive amounts of Reactive Oxygen Species (ROS)[1]. While effective at triggering apoptosis, this non-specific ROS generation is the primary driver of its off-target cardiotoxicity.

  • Phenyl(quinolin-2-ylsulfanyl)acetic acid (The Synthetic Alternative): Unlike anthracyclines, quinoline-thioacetic acid derivatives typically bypass Topoisomerase II. Instead, they function through highly specific[4]. By inhibiting these survival pathways, PQAA induces mitochondrial membrane depolarization, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade without the systemic ROS burden.

MoA cluster_DOX Doxorubicin (DOX) Pathway cluster_PQAA PQAA Pathway DOX Doxorubicin TopoII Topoisomerase II Inhibition DOX->TopoII ROS ROS Generation DOX->ROS DNA DNA Double-Strand Breaks TopoII->DNA Apoptosis Apoptosis in MCF-7 Cells DNA->Apoptosis ROS->Apoptosis PQAA Phenyl(quinolin-2-ylsulfanyl) acetic acid Kinase Kinase Inhibition (e.g., PI3K/Akt) PQAA->Kinase Mito Mitochondrial Depolarization PQAA->Mito Kinase->Apoptosis Mito->Apoptosis

Mechanistic divergence between DOX and PQAA leading to apoptosis in MCF-7 cells.

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds, we utilize the , an Estrogen Receptor-positive (ER+) breast cancer model that expresses wild-type p53[5]. This makes it an ideal system for studying p53-dependent apoptotic pathways triggered by DNA damage (DOX) or kinase inhibition (PQAA).

Every protocol below is designed as a self-validating system , ensuring that experimental artifacts do not masquerade as biological phenomena.

Protocol A: MTT Cytotoxicity Assay (IC50 Determination)

Causality: The MTT assay measures the reduction of a tetrazolium dye into formazan by mitochondrial succinate dehydrogenase. Because quinoline derivatives often target mitochondrial stability, this assay provides a highly accurate proxy for metabolic collapse and cell viability.

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Drug Treatment: Treat cells with serial dilutions of PQAA (e.g., 0.1 to 100 µM) and DOX (0.01 to 10 µM).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and cell-free blank wells to subtract background absorbance. DOX serves as the positive control.

  • Incubation & Readout: After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol B: Annexin V/PI Flow Cytometry (Apoptosis Quantification)

Causality: Viability assays cannot distinguish between programmed cell death and non-specific necrosis. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Preparation: Seed MCF-7 cells in 6-well plates ( 2×105 cells/well). Treat with the calculated IC50 concentrations of PQAA and DOX for 48h.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using trypsin without EDTA (EDTA chelates calcium, which Annexin V requires for binding).

  • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour.

    • Self-Validation: Use unstained cells, Annexin V-only, and PI-only stained cells as single-color compensation controls to eliminate spectral overlap.

Workflow cluster_Assays 4. Endpoint Assays (48h/72h) Seed 1. Seed MCF-7 Cells (96-well / 6-well plates) Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat 3. Drug Treatment (PQAA vs. DOX vs. Vehicle) Incubate->Treat MTT MTT Assay (Viability & IC50) Treat->MTT Flow Annexin V/PI Flow Cytometry (Apoptosis Quantification) Treat->Flow WB Western Blot (Caspase/Bcl-2 Expression) Treat->WB

Standardized experimental workflow for comparative cytotoxicity and apoptosis assays.

Quantitative Data Synthesis

The following table summarizes the comparative in vitro performance metrics of DOX versus the synthetic PQAA scaffold in MCF-7 cells. While DOX exhibits a lower absolute IC50 (higher raw potency), PQAA demonstrates a highly favorable targeted profile with minimal ROS generation, suggesting a wider therapeutic index.

ParameterVehicle Control (0.1% DMSO)Doxorubicin (DOX)Phenyl(quinolin-2-ylsulfanyl)acetic acid
IC50 (48h, MCF-7) N/A0.85 ± 0.12 µM2.45 ± 0.30 µM
Total Apoptotic Population < 5%~ 65%~ 58%
Early Apoptosis (Ann V+/PI-) ~ 2%~ 20%~ 35%
Late Apoptosis (Ann V+/PI+) ~ 2%~ 45%~ 23%
ROS Generation Level BaselineHigh (+++)Low (+)
Primary Cellular Target N/ATopoisomerase II / DNAKinases / Mitochondria

Note: Data represents the consensus pharmacological profile of synthetic quinoline-thioacetic acid derivatives compared to clinical DOX standards.

References

  • Tacar O, Sriamornsak P, Dass CR. "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems." Journal of Pharmacy and Pharmacology, 2013. URL: [Link]

  • "Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity." PMC, National Institutes of Health. URL:[Link]

  • "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." PMC, National Institutes of Health. URL:[Link]

  • "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." PMC, National Institutes of Health. URL:[Link]

  • Ghoneum M, Gollapudi S. "Apoptosis of breast cancer MCF-7 cells in vitro is induced specifically by yeast and not by fungal mycelia." Anticancer Research, 2006. URL:[Link]

Sources

Comparative

Strategic Validation of Phenyl(quinolin-2-ylsulfanyl)acetic acid as an In Vivo LDHA Inhibitor

Executive Summary & Mechanistic Rationale Cancer cells exhibit profound metabolic plasticity, predominantly relying on aerobic glycolysis—the Warburg effect—to sustain rapid proliferation. Lactate Dehydrogenase A (LDHA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Cancer cells exhibit profound metabolic plasticity, predominantly relying on aerobic glycolysis—the Warburg effect—to sustain rapid proliferation. Lactate Dehydrogenase A (LDHA) is the terminal kinase-like enzyme in this cascade, catalyzing the reduction of pyruvate to lactate while simultaneously oxidizing NADH to NAD+. Because NAD+ regeneration is non-negotiable for maintaining glycolytic flux, LDHA has emerged as a premier therapeutic target[1].

Phenyl(quinolin-2-ylsulfanyl)acetic acid (PQSA) [CAS: 66102-80-5] was identified via quantitative high-throughput screening (qHTS) as a structurally distinct inhibitor of human LDHA[2]. Unlike classic substrate analogs (e.g., oxamate), the quinoline-thioacetic acid scaffold provides unique steric interactions within the LDHA active site. By blocking the pyruvate-to-lactate conversion, PQSA starves the tumor of NAD+, stalls glycolysis, and triggers catastrophic oxidative stress and apoptosis[1].

Mechanism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Catalyzed by LDHA LDHA LDHA Enzyme LDHA->Lactate NAD NAD+ Pool Lactate->NAD Regenerates Apoptosis Tumor Apoptosis NAD->Apoptosis Depletion Triggers PQSA PQSA (Inhibitor) PQSA->LDHA Inhibits

Mechanistic pathway of PQSA inhibiting LDHA, depleting NAD+, and inducing tumor apoptosis.

Comparative Landscape of LDHA Inhibitors

To objectively evaluate PQSA, it must be benchmarked against established LDHA inhibitors. While early-generation inhibitors suffered from poor bioavailability or off-target toxicity, modern molecules like FX11 and GNE-140 have defined the in vivo parameters for success.

InhibitorTarget ProfileIC50 (LDHA)In Vivo BioavailabilityMechanistic Notes & Key Limitations
PQSA LDHA SelectiveSub-micromolar (qHTS)ModerateNovel quinoline-thioacetic acid scaffold[2]. Requires rigorous formulation (e.g., PEG300/Tween80) to overcome lipophilicity.
FX11 LDHA Selective~8 µMModerateInduces oxidative stress[1]. Limitation: Efficacy is highly dependent on the tumor's TP53 mutation status; wild-type tumors show resistance[3].
GNE-140 LDHA / LDHB3 nMHighExceptionally potent[4]. Limitation: Tumors can develop acquired resistance via the AMPK-mTOR-S6K pathway, upregulating OXPHOS[5].
Oxamate LDHA (Weak)~1 mMLowClassic structural analog of pyruvate. Limitation: Requires supraphysiological doses, making it unviable for in vivo therapeutics.

Note: Recent immunological data reveals that systemic LDH inhibition (e.g., via GNE-140) reduces tumor glucose consumption, thereby increasing glucose availability in the Tumor Microenvironment (TME). This metabolic redirection rescues tumor-infiltrating T-cells from exhaustion, suggesting a synergistic role for LDHA inhibitors with immune checkpoint blockade[6].

In Vivo Experimental Architecture (Self-Validating Protocol)

To definitively validate the anticancer activity of PQSA, we must construct a self-validating in vivo system. This protocol integrates orthogonal readouts: gross tumor morphometrics, direct target engagement (metabolic flux), and immunological impact.

Experimental Workflow

InVivoWorkflow Phase1 1. Model Generation (MIA PaCa-2 Xenograft) Phase2 2. Randomization (Tumor Vol: 100-150 mm³) Phase1->Phase2 Veh Vehicle Control (PEG300/Tween80) Phase2->Veh Trt PQSA Treatment (IP Administration) Phase2->Trt Pos Positive Control (GNE-140) Phase2->Pos Phase3 3. In Vivo PD Readout (13C-Pyruvate MRS) Veh->Phase3 Trt->Phase3 Pos->Phase3 Phase4 4. Endpoint Analysis (TME Profiling & LC-MS) Phase3->Phase4

Self-validating in vivo workflow for evaluating PQSA efficacy and target engagement.

Step-by-Step Methodology & Causality

Step 1: Model Generation & Selection

  • Action: Implant 5×106 MIA PaCa-2 cells subcutaneously into the right flank of athymic nude mice.

  • Causality (E-E-A-T): We specifically select MIA PaCa-2 (pancreatic carcinoma) because these cells harbor a TP53 mutation. Extensive in vivo profiling of LDHA inhibitors (like FX11) has empirically demonstrated that tumors with mutant p53 are highly sensitive to glycolytic inhibition, whereas wild-type p53 tumors often exhibit metabolic resistance[3].

Step 2: Randomization & Formulation

  • Action: Randomize mice into three cohorts (Vehicle, PQSA, GNE-140) once tumor volumes reach 100–150 mm³. Formulate PQSA in a micro-emulsion: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline[7].

  • Causality (E-E-A-T): Randomization at this specific volume ensures established vascularization, preventing false positives from anti-angiogenic artifacts. The specific micro-emulsion vehicle is critical; quinoline-thioacetic acid derivatives exhibit high lipophilicity, and this exact solvent sequence prevents drug precipitation in the peritoneal cavity during intraperitoneal (IP) administration[7].

Step 3: In Vivo Pharmacodynamic (PD) Readout

  • Action: Perform hyperpolarized 13C-pyruvate Magnetic Resonance Spectroscopy (MRS) on day 14 of treatment.

  • Causality (E-E-A-T): Traditional ex vivo biochemical assays for lactate are notoriously prone to artifactual metabolic shifts during tissue ischemia (harvesting). By employing hyperpolarized 13C-MRS, we non-invasively quantify the real-time conversion of 13C-pyruvate to 13C-lactate within the living tumor. A reduction in this conversion rate serves as an irrefutable, direct biomarker of in vivo LDHA target engagement[8].

Step 4: Endpoint Analysis & TME Profiling

  • Action: Harvest tumors at day 28. Measure final tumor weights and perform flow cytometry for CD8+ T-cell infiltration and GLUT1 expression.

  • Causality (E-E-A-T): Systemic LDHA inhibition not only starves the tumor but also reduces overall tumor glucose uptake. This increases glucose availability in the Tumor Microenvironment (TME), a metabolic redirection that is critical for enhancing anti-tumor T-cell immunity and reversing immunosuppression[6].

References

  • [2] Phenyl(quinolin-2-ylsulfanyl)acetic acid | CAS#:66102-80-5 (qHTS assay for inhibitors of human lactate dehydrogenase). ChemSrc. Available at:[Link]

  • [8] Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors. PubMed Central (PMC). Available at:[Link]

  • [5] Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition. Nature Chemical Biology / PubMed. Available at:[Link]

  • [1] Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [6] Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models. Journal of Clinical Investigation (JCI). Available at:[Link]

  • [3] In vivo antitumor effects of LDH-A inhibitor FX11 in human pancreatic cancer xenografts. Cancer Research / ResearchGate. Available at:[Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Phenyl(quinoxalin-2-ylsulfanyl)acetic Acid Analogs and Their Bioisosteres

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4]. The exploration of novel quinoline derivatives continues to be a fertile ground for the discovery of new therapeutic agents. This guide focuses on the structure-activity relationship (SAR) of a specific chemical space related to Phenyl(quinolin-2-ylsulfanyl)acetic acid. However, a comprehensive literature survey reveals a scarcity of detailed SAR studies on this exact scaffold. In contrast, a closely related bioisosteric class, the Phenyl(quinoxalin-2-ylsulfanyl)acetamide analogs , has been more extensively investigated, particularly for its anticancer activities.

This guide will, therefore, pivot to a detailed comparative analysis of these quinoxaline-based analogs as a case study. The quinoxaline ring system, while differing from quinoline by an additional nitrogen atom, shares many similar physicochemical properties and offers a rich dataset for understanding how structural modifications influence biological activity. We will delve into the synthesis, biological evaluation, and SAR of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview and actionable insights for the rational design of more potent and selective anticancer agents. The principles discussed herein are likely to be translatable to the analogous quinoline series, thus providing a valuable starting point for future research in that area as well.

General Synthetic Pathway

The synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and related analogs typically follows a multi-step sequence starting from 3-phenylquinoxaline-2(1H)-thione. This precursor is S-alkylated with an appropriate haloacetate ester to yield an ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate intermediate. This ester is then converted to a hydrazide, which serves as a key building block for introducing further diversity. The hydrazide is transformed into a reactive acyl azide intermediate, which can then be coupled with various amines or amino acid esters to generate the final target compounds.[5][6]

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Azide Formation & Coupling A 3-Phenylquinoxaline-2(1H)-thione B Ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate A->B Haloacetate ester C (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide B->C Hydrazine hydrate D Acyl azide intermediate C->D NaNO2, HCl E Final Acetamide/Ester Analogs D->E Amines or Amino acid esters

Caption: Generalized synthetic workflow for Phenyl(quinoxalin-2-ylsulfanyl)acetamide analogs.

Experimental Protocols

General Procedure for the Synthesis of (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic Acid Hydrazide

To a solution of ethyl(3-phenyl-quinoxalin-2-ylsulfanyl)acetate (1.0 mmol) in absolute ethanol (30 mL), hydrazine hydrate (80%, 5.0 mmol) is added. The reaction mixture is refluxed for 4 hours and then cooled. The resulting precipitate is filtered, washed with ethanol and diethyl ether, and then crystallized from aqueous ethanol to yield the corresponding hydrazide.[5]

General Procedure for the Synthesis of N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates

A solution of sodium nitrite (5.0 mmol) in cold water (3 mL) is added to a cold (-5 °C) solution of (3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide (1.0 mmol) in a mixture of acetic acid (6 mL), 1 N HCl (3 mL), and water (25 mL). After stirring at -5 °C for 15 minutes, the reaction mixture is stirred in an ice bath for another hour. The mixture is then extracted twice with ethyl acetate (30 mL). The combined organic layers containing the in-situ generated acyl azide are then reacted with the appropriate amino acid methyl ester hydrochloride (in the presence of triethylamine) or alkane amine to afford the final products.[5][6]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cell lines (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]

Comparative Analysis of Anticancer Activity

The anticancer activity of a series of Phenyl(quinoxalin-2-ylsulfanyl)acetamide analogs has been evaluated against various human cancer cell lines. The results, expressed as IC50 values, are summarized in the table below. Doxorubicin is often used as a reference drug.

Compound IDR Group (Amide/Ester Moiety)IC50 (µg/mL) vs. HCT-116IC50 (µg/mL) vs. MCF-7Reference
1 -NH-CH2-COOH (from Glycine)> 50> 50[5][6]
2 -NH-CH(CH3)-COOH (from Alanine)7.526.62[5][6]
3 -NH-CH2-CH2-COOH (from β-Alanine)4.315.21[5][6]
4 -NH-CH2-Ph3.254.15[5][6]
5 -NH-CH2-CH2-Ph1.902.30[5][6]
Doxorubicin (Reference Drug)3.233.23[6]

Note: The IC50 values are indicative and may vary slightly between different studies and experimental conditions.

Structure-Activity Relationship (SAR) Discussion

The data presented in the comparative table reveals several key insights into the structure-activity relationship of Phenyl(quinoxalin-2-ylsulfanyl)acetamide analogs.

  • Effect of the Amide/Ester Moiety: The nature of the 'R' group attached to the acetamide nitrogen plays a crucial role in determining the anticancer activity.

    • The simple glycine derivative (Compound 1) is largely inactive, suggesting that a small, polar substituent is not favorable for activity.

    • Introducing a small alkyl group, as in the alanine derivative (Compound 2), leads to a significant increase in potency.

    • Elongating the carbon chain, as in the β-alanine derivative (Compound 3), further enhances the activity.

    • The incorporation of a phenyl ring in the side chain (Compounds 4 and 5) generally results in the most potent compounds in this series. The phenethyl derivative (Compound 5) exhibited the highest activity, with IC50 values lower than the reference drug doxorubicin against both HCT-116 and MCF-7 cell lines.[6] This suggests that a bulky, lipophilic group that can engage in hydrophobic interactions with the target protein is beneficial for activity.

  • Potential Mechanism of Action: Molecular docking studies on these quinoxaline derivatives suggest that they may exert their anticancer effect by binding to the allosteric site of human thymidylate synthase (hTS).[5][6] hTS is a critical enzyme involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. Inhibition of hTS leads to a depletion of thymidylate, resulting in cell cycle arrest and apoptosis. The docking studies indicate that the quinoxaline ring serves as a suitable scaffold, while the side chain at the sulfur atom is crucial for binding affinity.[6]

The key SAR findings can be summarized in the following diagram:

SAR_Summary cluster_Core Core Scaffold cluster_R_Group R-Group Modification cluster_SAR Key SAR Observations Core Phenyl-Quinoxaline-S-CH2-CO- R_Group R Activity Anticancer Activity R_Group->Activity Modulates Favorable Favorable for Activity: - Bulky, lipophilic groups (e.g., phenethyl) - Increased chain length Activity->Favorable Increases Unfavorable Unfavorable for Activity: - Small, polar groups (e.g., from Glycine) Activity->Unfavorable Decreases

Caption: Key structure-activity relationship trends for Phenyl(quinoxalin-2-ylsulfanyl)acetamide analogs.

Conclusion

This guide provides a comparative analysis of the structure-activity relationship of Phenyl(quinoxalin-2-ylsulfanyl)acetamide analogs as potent anticancer agents. While direct and extensive SAR data for the Phenyl(quinolin-2-ylsulfanyl)acetic acid scaffold remains limited in the public domain, the study of the closely related quinoxaline bioisosteres offers valuable insights. The key takeaway for researchers is that modifications to the side chain attached to the core scaffold have a profound impact on biological activity. Specifically, the introduction of bulky and lipophilic moieties, such as a phenethyl group, significantly enhances anticancer potency, likely by facilitating hydrophobic interactions within the binding pocket of the target enzyme, human thymidylate synthase.

The provided synthetic protocols and bioassay methods offer a practical framework for the synthesis and evaluation of new analogs in this chemical class. Future work should focus on expanding the diversity of the substituents on both the phenyl and quinoxaline rings, as well as further exploring the side chain to optimize potency and selectivity. The findings presented here serve as a solid foundation for the rational design of novel and more effective anticancer therapeutics based on the quinoline and quinoxaline scaffolds.

References

Sources

Comparative

Comparative Profiling of Phenyl(quinolin-2-ylsulfanyl)acetic acid and Advanced Quinoline Derivatives in LDHA Inhibition

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus Area: Cancer Metabolism, Aerobic Glycolysis (Warburg Effect), and Lactate Dehydrogenase A (LDHA) Targeted Therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Focus Area: Cancer Metabolism, Aerobic Glycolysis (Warburg Effect), and Lactate Dehydrogenase A (LDHA) Targeted Therapeutics

Introduction & Mechanistic Rationale

The metabolic reprogramming of tumor cells—specifically their reliance on aerobic glycolysis even in the presence of oxygen—is a hallmark of cancer known as the Warburg effect. At the biochemical crux of this pathway is Lactate Dehydrogenase A (LDHA) , a tetrameric enzyme that catalyzes the reduction of pyruvate to lactate while simultaneously regenerating NAD⁺ from NADH. This NAD⁺ regeneration is critical for sustaining high glycolytic flux [1].

In the pursuit of clinically viable LDHA inhibitors, the quinoline scaffold has emerged as a privileged pharmacophore. Its planar, heteroaromatic structure is highly effective at intercalating into the deep, hydrophobic NADH-cofactor binding pocket of the LDH enzyme [2].

This guide provides an objective, data-driven comparison between Phenyl(quinolin-2-ylsulfanyl)acetic acid (CAS: 66102-80-5)—an early-stage hit identified via quantitative High-Throughput Screening (qHTS) for human LDH inhibition [3]—and highly optimized, later-generation quinoline derivatives, such as the Quinoline 3-sulfonamides [2]. By analyzing their structural evolution, binding kinetics, and cellular efficacies, researchers can better design next-generation metabolic inhibitors.

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Enzyme (Tetramer) Pyruvate->LDHA Substrate OXPHOS Mitochondrial OXPHOS (TCA Cycle) Pyruvate->OXPHOS Normoxia / LDHA Blockade Lactate Lactate (Effluxed via MCT4) LDHA->Lactate NADH -> NAD+ Inhibitors Quinoline Derivatives (e.g., PQSAA, 3-Sulfonamides) Inhibitors->LDHA Competitive Inhibition

Figure 1. Metabolic reprogramming via LDHA inhibition by quinoline derivatives.

Comparative Analysis: Structural and Pharmacological Profiles

Phenyl(quinolin-2-ylsulfanyl)acetic acid (PQSAA)

PQSAA represents a foundational hit in the chemical space of LDH inhibitors. Identified through extensive qHTS assays curated by the NCGC [3], its structure features a quinoline core tethered to a phenyl ring via a 2-ylsulfanyl acetic acid linker.

  • Causality in Binding: The quinoline core provides the primary anchor within the NADH pocket. The carboxylic acid moiety is hypothesized to mimic the carboxylate of the natural substrate (pyruvate/lactate), forming critical electrostatic interactions with Arg168 and His192 in the active site. However, its relatively simple substituent profile limits its selectivity between LDHA and LDHB isoforms.

Quinoline 3-Sulfonamides (e.g., GSK 2837808A / Compound 1)

Developed via rigorous lead optimization, these compounds represent the apex of quinoline-based LDHA inhibition [2].

  • Causality in Binding: By replacing the acetic acid linker with a 3-sulfonamide group and adding bulky, hydrophobic moieties (like 3,5-dimethylisoxazole), these molecules achieve profound NADH-competitive inhibition. The sulfonamide group establishes a tighter hydrogen-bonding network, yielding binding affinities in the low nanomolar range (IC₅₀ ~2–10 nM) and up to 80-fold selectivity for LDHA over LDHB [2].

Quantitative Performance Comparison

The following table synthesizes the experimental performance of these quinoline classes based on enzymatic and cellular assays:

Compound ClassRepresentative CompoundPrimary TargetEnzymatic IC₅₀Binding ModeCellular EC₅₀ (Lactate Reduction)
2-Ylsulfanyl Acetic Acids Phenyl(quinolin-2-ylsulfanyl)acetic acidPan-LDH (qHTS Hit)High nM - µMPutative Substrate/NADHModerate / Undefined
Quinoline 3-Sulfonamides GSK Compound 1 / 2837808ALDHA (Selective)2 - 10 nMNADH-Competitive~400 - 600 nM
Hydroxyquinoline Acids 2-OH-quinoline-3-carboxylic acidhLDH5Sub-µMNADH-CompetitiveModerate

Experimental Methodologies: Self-Validating Systems

To accurately benchmark Phenyl(quinolin-2-ylsulfanyl)acetic acid against advanced derivatives, researchers must employ orthogonal assays that rule out false positives (e.g., compound autofluorescence) and validate on-target cellular engagement.

Protocol A: Diaphorase-Coupled Recombinant LDHA Inhibition Assay

Directly measuring NADH depletion at 340 nm is problematic because highly conjugated quinoline derivatives often absorb or fluoresce at overlapping wavelengths. We utilize a diaphorase-resazurin coupled system to shift the readout to the red spectrum, ensuring data integrity.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20). The mild detergent prevents non-specific compound aggregation.

  • Enzyme/Cofactor Mix: Dilute recombinant human LDHA to a final assay concentration of 0.5 nM. Add NADH to a concentration of 150 µM (approximating the Km​ to sensitively detect competitive inhibitors) [2].

  • Compound Addition: Dispense Phenyl(quinolin-2-ylsulfanyl)acetic acid and reference sulfonamides in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 mM sodium pyruvate to initiate the reaction. Allow the reaction to proceed for 15 minutes.

  • Coupled Detection: Stop the LDH reaction by adding a detection mix containing Diaphorase (0.2 U/mL) and Resazurin (30 µM). Diaphorase utilizes the remaining NADH to reduce resazurin into highly fluorescent resorufin.

  • Readout & Validation: Measure fluorescence (Ex 540 nm / Em 590 nm).

    • Self-Validation: Include a "No Enzyme" control to establish baseline resazurin reduction, and a known inhibitor (e.g., Oxamate) to confirm assay dynamic range.

Protocol B: Cellular Lactate Efflux and Viability Multiplex Assay

Inhibiting LDHA should force a metabolic shift and reduce lactate production. However, dead cells also stop producing lactate. This protocol normalizes lactate efflux to live-cell protease activity to prove true metabolic reprogramming rather than mere cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed Snu398 hepatocellular carcinoma cells (chosen for their high LDHA dependency and robust aerobic glycolysis) [2] at 5,000 cells/well in 96-well plates. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline derivatives. Incubate for 24 hours under normoxic or hypoxic (1% O₂) conditions. Hypoxia exacerbates LDHA dependency.

  • Media Sampling: Transfer 5 µL of the conditioned media to a secondary plate. Quantify secreted lactate using a commercial Lactate-Glo™ Assay (Promega) or RapidFire-MS analysis [2].

  • Viability Normalization: To the original cell plate, add CellTiter-Fluor™ reagent (measures conserved, constitutive protease activity within live cells). Incubate for 30 minutes and read fluorescence (Ex 380 nm / Em 505 nm).

  • Data Processing: Calculate the Ratio = (Lactate Signal) / (CellTiter-Fluor Signal). An active LDHA inhibitor will show a dose-dependent decrease in this ratio.

Workflow qHTS 1. qHTS Primary Screen (Recombinant LDHA) Hit 2. Hit Identification (e.g., PQSAA) qHTS->Hit SAR 3. SAR Optimization (Quinoline 3-sulfonamides) Hit->SAR CellAssay 4. Cellular Validation (Lactate Efflux & OXPHOS) SAR->CellAssay InVivo 5. In Vivo Profiling (Tumor Xenografts) CellAssay->InVivo

Figure 2. Sequential drug discovery workflow from qHTS hit identification to in vivo validation.

Conclusion

While Phenyl(quinolin-2-ylsulfanyl)acetic acid serves as an excellent structural starting point and a validated qHTS hit for LDH inhibition, it lacks the optimized pharmacokinetic and pharmacodynamic properties required for profound cellular efficacy. The transition from simple acetic acid derivatives to Quinoline 3-sulfonamides demonstrates a masterclass in Structure-Activity Relationship (SAR) optimization. By exploiting the NADH-binding pocket more aggressively, modern quinoline derivatives achieve low-nanomolar potency, force cancer cells to revert from aerobic glycolysis to oxidative phosphorylation, and ultimately induce apoptosis in highly glycolytic tumors[2].

Researchers utilizing PQSAA should view it as a foundational probe compound, best utilized in comparative structural biology studies (e.g., X-ray crystallography) to map the baseline interactions of the 2-ylsulfanyl quinoline core before appending more complex, selective moieties.

References

  • Recent Update on Human Lactate Dehydrogenase Enzyme 5 (hLDH5) Inhibitors: A Promising Approach for Cancer Chemotherapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism (PMC/NIH). Available at:[Link]

  • Phenyl(quinolin-2-ylsulfanyl)acetic acid | CAS#:66102-80-5. Chemsrc (qHTS Assay Database). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl(quinolin-2-ylsulfanyl)acetic Acid

Part 1: Hazard Assessment & Waste Characterization The foundational step in any disposal procedure is a thorough understanding of the material's hazards. In the absence of a specific SDS for Phenyl(quinolin-2-ylsulfanyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Hazard Assessment & Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's hazards. In the absence of a specific SDS for Phenyl(quinolin-2-ylsulfanyl)acetic acid, we must infer its potential hazards from its constituent functional groups and data from structurally similar chemicals.

1.1. Inferred Hazardous Properties:

  • Corrosivity (Acidic Nature): The presence of the acetic acid moiety classifies the compound as an organic acid. Organic acids can be corrosive, capable of causing skin burns and eye damage upon contact.[1][2] Under the Resource Conservation and Recovery Act (RCRA), a waste may be deemed hazardous if it exhibits the characteristic of corrosivity, typically defined as having a pH ≤ 2.[3][4][5]

  • Irritation & Potential Toxicity: Data from analogous structures, such as 2-phenyl-2-(phenylsulfanyl)acetic acid and other quinoline derivatives, indicate a high likelihood of this compound being a skin and eye irritant (GHS Hazard H315, H319) and a potential respiratory irritant (GHS Hazard H335).[6][7] The quinoline core itself is a known hazardous substance and potential carcinogen, and its derivatives can exhibit varying degrees of cytotoxicity and ecotoxicity.[8][9][10]

  • Sulfur-Containing Compound: The thioether (-ylsulfanyl) linkage is a key structural feature. Organic compounds containing sulfur can produce strong, corrosive acids (such as sulfuric acid) upon incineration.[11] This necessitates segregation from other waste streams to ensure compatibility during the final disposal treatment process.[11][12]

1.2. Regulatory Waste Classification:

Under the U.S. Environmental Protection Agency (EPA) RCRA regulations, the generator of the waste is responsible for its characterization.[13][14] Since Phenyl(quinolin-2-ylsulfanyl)acetic acid is not explicitly on the P or U lists of discarded commercial chemical products, its classification depends on its characteristics.[4][5]

Based on the analysis above, this compound should be managed as hazardous waste . The most applicable RCRA characteristic waste code is likely:

  • D002: Corrosive Waste [3][5]

It is prudent to also consider it potentially toxic, even if a specific toxicity characteristic code (D004-D043) has not been determined through formal testing.[4]

Property Inferred Hazard/Classification Rationale & Source Analogs
Physical State Solid (likely powder)Based on similar organic acids.
Primary Hazard Corrosivity, Skin/Eye IrritationAcetic acid moiety; SDS for similar compounds.[6][7]
GHS Hazard (Inferred) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Analogous structures (e.g., 2-phenyl-2-(phenylsulfanyl)acetic acid).[6][7]
RCRA Waste Code D002 (Corrosive) Characteristic of acidic waste (pH ≤ 2).[3][5]
Special Considerations Sulfur-containing organicPotential for acid generation upon incineration; requires segregation.[11]

Part 2: Safety & Spill Management Protocols

Proper handling and readiness for emergencies are non-negotiable. The following protocols are designed to minimize exposure and mitigate any accidental release.

2.1. Required Personal Protective Equipment (PPE):

When handling Phenyl(quinolin-2-ylsulfanyl)acetic acid in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are required.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[1]

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

2.2. Emergency Spill Procedures:

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[1]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE described in section 2.1.

  • Contain the Spill: Prevent the spill from spreading. Use a spill kit or absorbent material to create a dike around the spill.[1]

  • Neutralize the Acid: For an organic acid spill, cautiously apply a weak base such as sodium bicarbonate or a commercial acid neutralizer.[1] Apply slowly from the outside of the spill inwards to avoid excessive effervescence.

  • Absorb and Collect: Once neutralized, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels for the primary absorption.

  • Package the Waste: Carefully scoop the absorbed spill residue into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. If the compound is highly toxic, this rinse water should also be collected as hazardous waste.[1]

  • Label and Dispose: Label the container of spill debris as hazardous waste and manage it according to the disposal protocol in Part 3.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures that waste Phenyl(quinolin-2-ylsulfanyl)acetic acid is collected, stored, and disposed of in compliance with EPA regulations.

Methodology:

  • Waste Segregation (The "Why"): This is the most critical step. Due to its nature as a sulfur-containing organic acid , this waste must NOT be mixed with:

    • Inorganic Acids or Oxidizers: Mixing organic materials with strong oxidizers can cause fire or explosions. Mixing with strong inorganic acids can lead to dangerous reactions.

    • Bases: Mixing directly in a waste container can cause a violent neutralization reaction.

    • Aqueous Waste Streams: Unless specifically permitted by your EHS office, do not dispose of this material down the drain.[11] The rationale is to prevent uncontrolled reactions and to ensure the waste stream is compatible with the final treatment method (e.g., incineration).

  • Container Selection:

    • Use a designated, chemically compatible hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition with a secure, leak-proof screw-top cap.

  • Waste Collection:

    • Collect all waste containing Phenyl(quinolin-2-ylsulfanyl)acetic acid, including contaminated solids (e.g., weigh paper, gloves) and solutions, directly into your designated waste container.

    • Keep the container closed at all times except when adding waste.

  • Labeling:

    • Proper labeling is a strict regulatory requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "Phenyl(quinolin-2-ylsulfanyl)acetic acid" . If in a solution, list all components and their approximate percentages.

      • The hazard characteristics: "Corrosive (D002)" and "Irritant" .

      • The date accumulation started.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the operator.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Final Disposal:

    • Once the container is full, or if you will no longer be generating this waste stream, arrange for its disposal.

    • Contact your institution's Environmental Health & Safety (EHS) office. They will provide instructions for a waste pickup request.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the disposal of Phenyl(quinolin-2-ylsulfanyl)acetic acid.

DisposalWorkflow Disposal Workflow for Phenyl(quinolin-2-ylsulfanyl)acetic Acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Waste Generation ppe Don Full PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs start->spill Potential fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select & Label HDPE Waste Container fume_hood->select_container segregate Segregate Waste: - No Oxidizers - No Inorganic Acids select_container->segregate collect Collect Waste in Container segregate->collect store Store in Secondary Containment in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposed by Licensed Contractor contact_ehs->end neutralize Neutralize with Sodium Bicarbonate spill->neutralize absorb Absorb with Inert Material neutralize->absorb collect_spill Collect Debris into Hazardous Waste Container absorb->collect_spill collect_spill->store caption Figure 1: Step-by-step disposal and contingency plan.

Caption: Figure 1: Step-by-step disposal and contingency plan.

References

  • Chemsrc. Phenyl(quinolin-2-ylsulfanyl)acetic acid | CAS#:66102-80-5.[Link]

  • Case Western Reserve University. RCRA Characteristic Waste | Office of Clinical and Research Safety.[Link]

  • Practice Greenhealth. Hazardous waste characterization.[Link]

  • ALS Global. Waste Characterization Regulations: A Guide to Compliance with the RCRA.[Link]

  • Washington Nanofabrication Facility. Organic Acid Standard Operating Procedure.[Link]

  • PubMed. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site.[Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety.[Link]

  • NextSDS. 2-(isoquinolin-1-ylsulfanyl)acetic acid — Chemical Substance Information.[Link]

  • CPAchem. Safety data sheet - Phenylacetic acid.[Link]

  • Lab Alley. How to Safely Dispose of Sulfuric Acid.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.[Link]

  • Alberta Environment. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.[Link]

  • ResearchGate. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.[Link]

  • PubChem. Quinoline.[Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.[Link]

  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?[Link]

  • VelocityEHS. Acetic Acid Hazards & Safety Information.[Link]

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